Cys-Kemptide
Description
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Properties
Molecular Formula |
C35H66N14O10S |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H66N14O10S/c1-17(2)12-23(29(55)43-14-26(51)52)48-33(59)25(15-50)49-27(53)19(5)44-30(56)21(8-6-10-41-34(37)38)45-31(57)22(9-7-11-42-35(39)40)46-32(58)24(13-18(3)4)47-28(54)20(36)16-60/h17-25,50,60H,6-16,36H2,1-5H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,54)(H,48,59)(H,49,53)(H,51,52)(H4,37,38,41)(H4,39,40,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
GMVVVEKSILLBNX-HUVRVWIJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cys-Kemptide: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Cys-Kemptide Substrate for Protein Kinase A (PKA) Studies
This technical guide provides a detailed overview of this compound, a crucial tool for researchers, scientists, and drug development professionals engaged in the study of Protein Kinase A (PKA). This compound is a synthetic peptide derivative of Kemptide, specifically engineered with an N-terminal cysteine residue. This modification facilitates a variety of applications, including immobilization for binding assays and conjugation with reporter molecules, while retaining its function as a specific substrate for PKA.
The Amino Acid Sequence of this compound
This compound is a heptapeptide (B1575542) with the following amino acid sequence:
Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly (CLRRASLG)
The parent molecule, Kemptide, has the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly[1]. The addition of a cysteine residue at the N-terminus provides a reactive thiol group, enabling covalent attachment to surfaces or other molecules. This feature is particularly useful for developing various assay formats.
Role in the Protein Kinase A (PKA) Signaling Pathway
This compound serves as a specific substrate for the serine/threonine kinase PKA, a key enzyme in numerous cellular signaling pathways. The activation of PKA is a multi-step process initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs). This triggers a cascade that leads to the production of cyclic AMP (cAMP), the primary activator of PKA. Once activated, PKA phosphorylates a wide range of downstream targets, including enzymes, ion channels, and transcription factors, thereby regulating a multitude of cellular processes.
Below is a diagram illustrating the canonical PKA signaling pathway leading to the phosphorylation of a substrate like this compound.
Quantitative Data: Kinetic Parameters
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Kemptide | 16 | Not Reported | Not Reported | Not Reported | GenScript |
| Kemptide | 3-4 | Not Reported | Not Reported | Not Reported | MedChemExpress[2] |
| S-Kemptide | 15.3 ± 2.0 | Not Reported | 24.3 ± 0.6 | 1.6 x 10⁶ | Molecular Basis for Ser/Thr Specificity in PKA Signaling[3] |
| T-Kemptide | 425 ± 71 | Not Reported | 0.44 ± 0.04 | 1.0 x 10³ | Molecular Basis for Ser/Thr Specificity in PKA Signaling[3] |
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay using this compound (Electrochemical Detection)
This protocol is adapted from a label-free electrochemical biosensor method and is suitable for studying PKA activity and inhibition.
Materials:
-
This compound (CLRRASLG)
-
Recombinant human PKA catalytic subunit
-
Adenosine 5'-triphosphate (ATP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gold electrodes
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Deionized water
-
Nitrogen gas
Methodology:
-
Electrode Preparation:
-
Clean gold electrodes thoroughly.
-
Immobilize this compound on the gold electrode surface by incubating with a 0.5 mM this compound solution in 10 mM PBS (pH 7.4) for 30 minutes in a humidified chamber.
-
Wash the electrode with deionized water and dry with a gentle stream of nitrogen.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the desired concentration of PKA (e.g., 0.1-100 U/mL) and 10 µM ATP in 0.01 M PBS containing 2 mM K₃[Fe(CN)₆].
-
Incubate the this compound modified electrode with the kinase reaction mixture for 1 hour at room temperature.
-
-
Electrochemical Measurement:
-
After incubation, rinse the electrode with deionized water.
-
Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) in a solution of 2 mM K₃[Fe(CN)₆] in 0.01 M PBS.
-
The phosphorylation of this compound will alter the surface charge of the electrode, leading to a measurable change in the electron transfer resistance.
-
Protocol 2: In Vitro PKA Activity Assay using Fluorescently Labeled this compound
This protocol is a conceptual adaptation of a non-radioactive kinase mobility shift assay and is suitable for a high-throughput format.
Materials:
-
This compound labeled with a fluorescent dye (e.g., FITC) at the N-terminal cysteine.
-
Recombinant human PKA catalytic subunit
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop solution (e.g., EDTA or a specific kinase inhibitor)
-
Agarose (B213101) gel electrophoresis system
-
Fluorescence imager
Methodology:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture containing the fluorescently labeled this compound (e.g., 60 µM), PKA catalytic subunit (e.g., 10 nM), and ATP (e.g., 100 µM) in the kinase reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Detection of Phosphorylation:
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the phosphorylated and non-phosphorylated peptides. The addition of a negatively charged phosphate (B84403) group will cause the phosphorylated peptide to migrate faster towards the anode.
-
Visualize the bands using a fluorescence imager. The ratio of the fluorescent intensity of the phosphorylated and non-phosphorylated bands can be used to quantify PKA activity.
-
Mandatory Visualizations
Experimental Workflow for a this compound Based Kinase Assay
The following diagram outlines a general experimental workflow for a kinase assay using this compound.
This comprehensive guide provides essential information for researchers utilizing this compound in their studies of PKA. The provided sequence, pathway context, kinetic data, and detailed protocols will facilitate the design and execution of robust and reproducible experiments in the field of signal transduction and drug discovery.
References
Specificity of Cys-Kemptide for Protein Kinase A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of Cys-Kemptide as a substrate for Protein Kinase A (PKA). This compound, a thiol-containing derivative of the well-established PKA substrate Kemptide (B1673388), is an invaluable tool for the development of robust and specific kinase assays. This document details the molecular basis for its specificity, presents quantitative kinetic data, outlines key experimental protocols, and provides visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and PKA Specificity
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, and cell growth and division.[1] Its activity is primarily regulated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2] The specificity of PKA for its substrates is determined by a consensus phosphorylation motif, typically Arg-Arg-X-Ser/Thr, where X is any amino acid.[3][4]
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic heptapeptide (B1575542) derived from pyruvate (B1213749) kinase that contains this consensus sequence and has been widely adopted as a specific and efficient substrate for PKA.[5][6] this compound is a modified version of Kemptide with an N-terminal cysteine residue (Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly). This addition allows for the covalent immobilization of the peptide to surfaces, such as gold electrodes or sensor chips, through thiol chemistry, facilitating the development of various assay formats, particularly electrochemical biosensors.[7]
The high specificity of Kemptide, and by extension this compound, for PKA is a key attribute for its use in research and drug discovery. While other basophilic kinases exist, the specific arrangement of basic residues in the Kemptide sequence confers a high degree of selectivity for PKA.[2]
Quantitative Data on PKA-Mediated Phosphorylation
The efficiency and specificity of a kinase substrate are best described by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
While direct comparative studies detailing the kinetic parameters of this compound versus unmodified Kemptide are limited, the available data for Kemptide and its fluorescently-labeled derivatives suggest that the addition of small terminal modifications does not significantly alter its interaction with PKA. One study noted that the kinetics of a fluorescently-labeled Kemptide were similar to those observed in standard radioisotopic assays with unlabeled Kemptide.[8]
Below is a summary of reported kinetic constants for the phosphorylation of Kemptide by PKA. It is important to note that experimental conditions can influence these values.
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Assay Method |
| Kemptide | 3-4[5][9] | - | - | Cell-based phosphorylation assay |
| Kemptide | 16[6] | - | - | Not specified |
| Kemptide | 2[10] | - | - | Transcreener® ADP² FP Assay |
| Kemptide | 24.7 ± 3.8 | - | - | Not specified |
| S-Kemptide | 74 ± 11 | 23 ± 1 | 3.1 x 10⁵ | Spectrophotometric kinase assay |
| T-Kemptide | 2000 ± 400 | 2.0 ± 0.2 | 1.0 x 10³ | Spectrophotometric kinase assay |
S-Kemptide refers to the natural serine-containing Kemptide, while T-Kemptide is a variant with threonine at the phosphorylation site. The significantly lower catalytic efficiency for T-Kemptide highlights PKA's preference for serine over threonine in this context.[11]
PKA Signaling Pathway
PKA is a central node in a major signal transduction pathway that responds to a variety of extracellular signals. The canonical activation of PKA begins with the binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, leading to changes in cellular function.
Experimental Protocols and Workflows
A variety of assay formats have been developed to measure PKA activity using Kemptide and its derivatives. The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of specific instrumentation.
Electrochemical Assay Using this compound
This method offers a label-free and sensitive approach for detecting PKA activity.
Methodology:
-
Electrode Preparation: A gold electrode is cleaned and electrochemically activated.[7]
-
This compound Immobilization: The cleaned electrode is incubated with a solution of this compound (e.g., 0.5 mM in PBS, pH 7.4) for a defined period (e.g., 30 minutes) to allow for self-assembly of the peptide onto the gold surface via the thiol group of the cysteine residue.[7]
-
Passivation: The electrode is then treated with a blocking agent (e.g., 3-mercapto-1-propanol) to passivate any remaining bare gold surface and prevent non-specific binding.[7]
-
Kinase Reaction: The this compound functionalized electrode is incubated with the sample containing PKA in a reaction buffer containing ATP and Mg²⁺.
-
Detection: The phosphorylation of the immobilized this compound by PKA introduces negatively charged phosphate (B84403) groups, altering the electrochemical properties of the electrode surface. This change can be measured using techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV).[7]
Radiolabel-Based Filter Binding Assay
This is a traditional and highly sensitive method for measuring kinase activity.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the PKA sample, Kemptide, reaction buffer, Mg²⁺, and [γ-³²P]ATP.[12]
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).[12]
-
Reaction Termination and Spotting: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81).[12]
-
Washing: The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Detection: The amount of ³²P incorporated into the Kemptide, which is bound to the paper, is quantified using a scintillation counter.[12]
Fluorescence-Based Assay
Fluorescence-based assays offer a non-radioactive alternative with high-throughput capabilities.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the PKA sample, a fluorescently labeled Kemptide substrate, reaction buffer, Mg²⁺, and ATP.[13]
-
Kinase Reaction: The reaction is initiated and incubated at a controlled temperature.
-
Detection: The phosphorylation of the fluorescently labeled Kemptide can be detected in several ways, depending on the specific assay format:
-
Fluorescence Polarization/Anisotropy: Phosphorylation can lead to a change in the molecular size and tumbling rate of the peptide, which can be detected as a change in fluorescence polarization.
-
Mobility Shift Assay: The addition of a negatively charged phosphate group alters the electrophoretic mobility of the fluorescent peptide, which can be resolved and quantified on an agarose (B213101) gel.[14][15]
-
Environment-Sensing Fluorophores: Some fluorescent labels are designed to change their fluorescence intensity or wavelength upon phosphorylation of the substrate.[13]
-
Conclusion
This compound is a highly specific and versatile substrate for Protein Kinase A, enabling the development of a wide range of quantitative and high-throughput assays. Its core sequence, derived from the natural PKA substrate pyruvate kinase, ensures high affinity and selectivity for PKA over other kinases. The N-terminal cysteine modification facilitates its use in innovative assay formats, such as electrochemical biosensors, without significantly compromising its kinetic properties. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of PKA activity and inhibition.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Protein Kinase A (PKA) Activity Assays Utilizing Cys-Kemptide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and methodologies for assessing the activity of cAMP-dependent Protein Kinase (PKA), a pivotal enzyme in cellular signaling. The focus is on assays employing Cys-Kemptide, a modified version of the classic PKA substrate, Kemptide. This guide provides a comparative overview of detection methods, detailed experimental protocols, and quantitative data to aid in the design and execution of robust PKA activity assays.
Core Principles of PKA Activity Assays
The cornerstone of any PKA activity assay is the enzymatic transfer of the γ-phosphate group from adenosine (B11128) triphosphate (ATP) to a serine residue within a specific substrate. Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide that serves as a highly specific and efficient substrate for PKA. The addition of a cysteine residue to the N-terminus, creating this compound (Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly), provides a versatile anchor for immobilizing the substrate onto various surfaces, a feature particularly advantageous for modern assay formats.
The fundamental reaction is as follows:
PKA + this compound + Mg²⁺-ATP → this compound-PO₄ + Mg²⁺-ADP
The activity of PKA is quantified by measuring the rate of formation of the phosphorylated product (this compound-PO₄) or the consumption of ATP. Several methods have been developed to monitor this reaction, each with distinct advantages and limitations.
The PKA Signaling Pathway
PKA is a central node in a ubiquitous signaling pathway initiated by the binding of various extracellular signals, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs). This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, thereby modulating a wide array of cellular processes.
Methodologies for PKA Activity Assays
There are three primary methodologies for measuring PKA activity using a Kemptide-based substrate. The choice of method often depends on factors such as required sensitivity, throughput, cost, and safety considerations.
Radioactive Assays
This traditional "gold standard" method relies on the use of radioactively labeled ATP, specifically [γ-³²P]ATP. The radiolabeled phosphate (B84403) is transferred to the Kemptide substrate by PKA.
Advantages:
-
High sensitivity and specificity.
-
Direct measurement of phosphorylation.
Disadvantages:
-
Safety concerns associated with handling radioactive materials.
-
Generation of radioactive waste and associated disposal costs.
-
Requires specialized equipment and facilities.
Fluorescent Assays
Fluorescence-based assays offer a safer alternative to radiometric methods. One common approach involves using a fluorescently labeled Kemptide, such as FITC-Kemptide. The phosphorylation of FITC-Kemptide introduces a negative charge, which can be used to separate the phosphorylated product from the unphosphorylated substrate, for example, by agarose (B213101) gel electrophoresis. The fluorescence intensity of the product is then quantified.
Advantages:
-
Non-radioactive and safer to perform.
-
Amenable to high-throughput screening.
Disadvantages:
-
Potential for interference from fluorescent compounds in the sample.
-
May require a separation step to distinguish between substrate and product.
Electrochemical Assays
Electrochemical methods, particularly those using this compound, represent a label-free approach to measuring PKA activity. This compound is immobilized on a gold electrode surface via the thiol group of the cysteine residue. The phosphorylation of the immobilized Kemptide alters the surface charge of the electrode. This change in charge can be detected by techniques such as electrochemical impedance spectroscopy (EIS), which measures the resistance to electron transfer at the electrode surface.[1]
Advantages:
-
Label-free, eliminating the need for modified substrates or antibodies.
-
High sensitivity and potential for miniaturization.
-
Rapid and real-time measurements are possible.
Disadvantages:
-
Requires specialized electrochemical instrumentation.
-
Surface chemistry and immobilization of the peptide can be critical for assay performance.
Experimental Protocols
The following are representative protocols for each of the major PKA assay methodologies.
Detailed Protocol for Radioactive PKA Assay
This protocol is adapted from commercially available kits and published methods.[2][3]
Materials:
-
PKA enzyme (purified or in cell lysate)
-
Kemptide substrate
-
[γ-³²P]ATP
-
PKA reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
PKA inhibitor (e.g., H-89 or PKI peptide) for negative controls
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 50 µL, add:
-
10 µL of 5x PKA reaction buffer
-
5 µL of Kemptide solution (e.g., 1 mM stock)
-
5 µL of PKA inhibitor (for negative control) or buffer
-
10 µL of PKA enzyme sample
-
Water to a volume of 40 µL
-
-
Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (containing a known amount of cold ATP).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Stop Reaction and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific activity of PKA by subtracting the CPM of the negative control from the CPM of the experimental sample and relating it to the specific activity of the [γ-³²P]ATP and the amount of enzyme used.
Detailed Protocol for Fluorescent PKA Assay (Kinase Mobility Shift Assay)
This protocol is based on the Kinase Mobility Shift Assay (KiMSA) using FITC-Kemptide.[4][5]
Materials:
-
PKA enzyme
-
FITC-Kemptide
-
PKA reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Agarose gel and electrophoresis system
-
Fluorescence imager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 25 µL, add:
-
5 µL of 5x PKA reaction buffer
-
2.5 µL of FITC-Kemptide (e.g., 0.4 µg/µL)
-
10 µL of PKA enzyme sample
-
Water to a volume of 20 µL
-
-
Initiate Reaction: Start the reaction by adding 5 µL of ATP solution (e.g., 1 mM).
-
Incubation: Incubate the reaction at 37°C for 25 minutes.
-
Stop Reaction: Terminate the reaction by heating at 95°C for 5 minutes.
-
Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel and run the electrophoresis to separate the phosphorylated FITC-Kemptide (which migrates faster due to the added negative charge) from the unphosphorylated substrate.
-
Quantification: Visualize the gel using a fluorescence imager with appropriate filters for FITC.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the phosphorylated and unphosphorylated FITC-Kemptide. The PKA activity is proportional to the percentage of phosphorylated substrate.
Detailed Protocol for Electrochemical PKA Assay using this compound
This protocol describes a label-free assay using electrochemical impedance spectroscopy (EIS).
Materials:
-
Gold electrodes
-
This compound solution (e.g., 0.5 mM in PBS)
-
PKA enzyme
-
PKA reaction buffer (e.g., PBS, pH 7.4)
-
ATP solution
-
Potentiostat with EIS capability
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)
-
Redox probe solution (e.g., 2 mM K₃[Fe(CN)₆] in PBS)
Procedure:
-
Electrode Preparation:
-
Clean the gold working electrode.
-
Immobilize this compound by incubating the electrode with the this compound solution for 30 minutes at room temperature. The thiol group of cysteine will form a self-assembled monolayer on the gold surface.
-
Rinse the electrode with buffer to remove unbound peptide.
-
-
PKA Reaction:
-
Place the this compound modified electrode in the electrochemical cell containing PKA reaction buffer.
-
Add the PKA enzyme and ATP to the cell.
-
Incubate for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
-
Electrochemical Measurement (EIS):
-
After the kinase reaction, add the redox probe solution to the electrochemical cell.
-
Perform EIS by applying a small sinusoidal voltage perturbation over a range of frequencies (e.g., 10⁵ to 10⁻² Hz).
-
-
Data Analysis:
-
The phosphorylation of the immobilized this compound increases the negative charge on the electrode surface, which repels the negatively charged redox probe [Fe(CN)₆]³⁻.
-
This repulsion increases the charge transfer resistance (Rct), which is determined by fitting the EIS data to an equivalent circuit model.
-
The increase in Rct is proportional to the PKA activity.
-
Data Presentation
Quantitative data from PKA activity assays are crucial for understanding enzyme kinetics and the potency of inhibitors. The following tables summarize typical kinetic parameters for PKA and IC₅₀ values for a common inhibitor.
Table 1: Kinetic Parameters for PKA
| Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) |
| Kemptide | 2 - 10 | Varies with enzyme prep |
| ATP | 10 - 25 | Varies with enzyme prep |
Note: V_max_ is highly dependent on the purity and specific activity of the PKA preparation and the assay conditions.
Table 2: IC₅₀ Values for PKA Inhibitors
| Inhibitor | IC₅₀ (nM) |
| H-89 | 48 - 135 |
| PKI (14-22) amide | ~10 |
IC₅₀ values can vary depending on the ATP concentration and other assay conditions.
Experimental Workflows and Logical Relationships
Visualizing the workflow of a PKA assay can aid in experimental design and execution.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kemptide (PKA) Peptide Substrate [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Cys-Kemptide PKA Assay: A Detailed Protocol for Quantifying Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to measuring Protein Kinase A (PKA) activity in cell lysates using a Cys-Kemptide-based assay. PKA is a crucial enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases, making it a key target for drug discovery.
Introduction
Protein Kinase A (PKA) is a cAMP-dependent protein kinase that plays a pivotal role in regulating a multitude of cellular processes, including metabolism, gene transcription, and cell growth.[1][2] The activity of PKA is tightly controlled by the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] Upon binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme, the catalytic subunits are released and become active, phosphorylating specific serine and threonine residues on target proteins.[3][4][5]
The this compound PKA assay is a robust method for quantifying the enzymatic activity of PKA from complex biological samples like cell lysates. This assay utilizes a specific peptide substrate, Kemptide (LRRASLG), which contains the consensus phosphorylation site for PKA.[6] The addition of a cysteine residue (Cys) to the N-terminus allows for various labeling or immobilization techniques, enhancing the versatility of the assay. The fundamental principle involves incubating the cell lysate containing active PKA with this compound and a phosphate (B84403) donor, typically adenosine triphosphate (ATP). The extent of Kemptide phosphorylation directly correlates with the PKA activity in the lysate.
PKA Signaling Pathway
The activation of PKA is a key event in G-protein coupled receptor (GPCR) signaling pathways. The process begins with the binding of an extracellular ligand (e.g., a hormone) to a GPCR, which in turn activates an associated G-protein. The activated G-protein stimulates adenylyl cyclase to produce cAMP from ATP.[4] cAMP then acts as a second messenger, binding to the regulatory subunits of the PKA holoenzyme and causing the release and activation of the catalytic subunits.[3][4] These active subunits can then phosphorylate a wide array of downstream targets in the cytoplasm and nucleus, modulating their function.
Experimental Protocol
This protocol outlines a general procedure for a colorimetric-based this compound PKA assay in cell lysates. This format is readily adaptable to a 96-well plate for higher throughput.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound Substrate | Custom Synthesis | N/A |
| Protease Inhibitor Cocktail | Major Supplier | Varies |
| Phosphatase Inhibitor Cocktail | Major Supplier | Varies |
| RIPA Lysis Buffer | Major Supplier | Varies |
| ATP | Major Supplier | Varies |
| PKA Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) | In-house prep or Kit | Varies |
| Anti-phospho-Kemptide Antibody | Specific Vendor | Varies |
| HRP-conjugated Secondary Antibody | Major Supplier | Varies |
| TMB Substrate | Major Supplier | Varies |
| Stop Solution (e.g., 2N H2SO4) | Major Supplier | Varies |
| 96-well Microplate (high-binding) | Major Supplier | Varies |
Procedure
-
Culture cells to the desired confluency (typically 80-90%).
-
Induce PKA activity by treating cells with an appropriate agonist (e.g., forskolin, isoproterenol) for a specific time, if required. Include an untreated control.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7][8] The volume of lysis buffer should be optimized for the cell type and plate size.
-
Incubate the cells with the lysis buffer on ice for 10-30 minutes with occasional gentle agitation.[9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7][9]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. This is the sample to be used in the kinase assay.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Substrate Coating: Coat the wells of a high-binding 96-well microplate with the this compound substrate according to the manufacturer's instructions or a previously optimized protocol. Typically, this involves incubating the peptide in a suitable buffer overnight at 4°C.
-
Blocking: Wash the coated wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and then block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Wash the blocked wells again with wash buffer.
-
Prepare the kinase reaction mix. For each reaction, you will need the cell lysate, PKA kinase buffer, and ATP. A master mix can be prepared.
-
Add a standardized amount of cell lysate protein (e.g., 10-50 µg) to each well.
-
To initiate the kinase reaction, add ATP to a final concentration of approximately 100-200 µM.[11]
-
Include appropriate controls:
-
Negative Control: Lysate without ATP.
-
Blank: Kinase buffer and ATP without lysate.
-
Inhibitor Control: Lysate with a specific PKA inhibitor (e.g., H-89 or PKI peptide) to confirm the specificity of the assay.[6]
-
-
Incubate the plate at 30°C for 10-30 minutes.[12] The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[12]
-
-
Detection:
-
Terminate the reaction by washing the wells thoroughly with wash buffer.
-
Add the primary antibody (anti-phospho-Kemptide) diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells again and add the TMB substrate. A blue color will develop.
-
Stop the reaction by adding the stop solution. The color will change to yellow.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]
Data Analysis
-
Subtract the absorbance of the blank from all other readings.
-
The PKA activity is proportional to the absorbance at 450 nm.
-
Plot the absorbance values for your samples. The activity can be expressed as fold change relative to the control or quantified using a standard curve of purified, active PKA.
Experimental Workflow
Summary of Quantitative Data
The following table summarizes typical quantitative parameters for a this compound PKA assay. These values may require optimization depending on the specific experimental conditions and cell type.
| Parameter | Typical Value/Range | Reference |
| Cell Lysate | ||
| Protein Concentration | 10-50 µg per reaction | [12] |
| Kinase Reaction | ||
| ATP Concentration | 100 - 200 µM | [11] |
| Kemptide Concentration | 10 - 100 µM | [11] |
| Incubation Temperature | 30°C | [12] |
| Incubation Time | 10 - 30 minutes | [12] |
| Inhibitors | ||
| H-89 Concentration | ~10 µM | [6] |
| PKI Peptide Concentration | ~1 µM | [6] |
| Detection | ||
| Primary Antibody Dilution | 1:500 - 1:2000 | Vendor Specific |
| Secondary Antibody Dilution | 1:1000 - 1:5000 | Vendor Specific |
| Absorbance Wavelength | 450 nm | [2] |
Troubleshooting
-
High Background: Insufficient blocking, incomplete washing, or non-specific antibody binding. Increase blocking time or use a different blocking agent. Optimize antibody concentrations.
-
Low Signal: Insufficient PKA activity in the lysate, inactive reagents (especially ATP), or suboptimal reaction conditions. Ensure proper sample handling to maintain enzyme activity. Check the integrity of all reagents. Optimize reaction time and lysate concentration.
-
High Variability: Inconsistent pipetting, temperature fluctuations, or uneven plate coating. Ensure accurate pipetting and maintain consistent incubation conditions.
By following this detailed protocol, researchers can reliably measure PKA activity in cell lysates, providing valuable insights into cellular signaling pathways and facilitating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-Kinase Assay [bio-protocol.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: Immobilization of Cys-Kemptide on Gold Nanoparticles for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of kinase-specific peptide substrates onto gold nanoparticles (AuNPs) offers a versatile platform for studying enzyme activity and screening potential inhibitors. This application note provides a detailed protocol for the synthesis of gold nanoparticles, immobilization of Cys-Kemptide, a known substrate for Protein Kinase A (PKA), and a subsequent kinase activity assay. The unique optical properties of AuNPs, particularly their localized surface plasmon resonance (LSPR), allow for straightforward characterization and monitoring of these interactions. The cysteine residue at the N-terminus of the Kemptide sequence facilitates a stable, covalent attachment to the gold surface via a gold-thiol bond.
Data Presentation
Table 1: Characterization of Gold Nanoparticles Before and After this compound Immobilization
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Reference |
| Core Diameter (TEM) | 15 nm | ~15 nm | [1] |
| Hydrodynamic Diameter (DLS) | 15.62 ± 0.90 nm | 25.72 ± 2.22 nm | [2] |
| Surface Plasmon Resonance (λmax) | 518 - 520 nm | 523 - 524 nm | [1][2] |
| Zeta Potential | -23.81 ± 8.43 mV to -35.2 mV | -39.9 mV to +8 mV | [2][3][4] |
Table 2: Quantitative Analysis of this compound Immobilization
| Parameter | Value | Method | Reference |
| Number of Peptides per Nanoparticle | Varies based on conjugation conditions | SDS-PAGE, Fluorescence Assay | [2][5] |
| SPR Peak Redshift upon Immobilization | 3 - 8 nm | UV-Vis Spectroscopy | [1][6] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich-Frens Method)
This protocol describes the synthesis of ~15-20 nm citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate solution (38.8 mM)
-
Ultrapure water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil in a clean Erlenmeyer flask with a condenser.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the synthesized AuNP solution at 4°C.
Protocol 2: Immobilization of this compound onto Gold Nanoparticles
This protocol details the conjugation of this compound (Sequence: CLRRASLG) to the synthesized AuNPs. The N-terminal cysteine's thiol group will form a covalent bond with the gold surface.
Materials:
-
Synthesized citrate-stabilized AuNPs solution
-
This compound peptide
-
Hydrochloric acid (HCl, 1 M)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, mix 440 µL of ultrapure water, 30 µL of 1 M HCl, and 30 µL of 1 mM this compound solution.[7]
-
Incubate the mixture on a platform shaker for 10 minutes to allow for peptide hydrolysis.[7]
-
Add 500 µL of the 10 nM AuNP solution to the peptide mixture while vortexing to ensure rapid and uniform mixing.[7]
-
Continue to mix the solution on a platform shaker for 3 hours at room temperature to facilitate the gold-thiol bond formation.[7]
-
To remove unbound peptide, centrifuge the solution at 10,000 rpm for 20 minutes.[2]
-
Carefully remove the supernatant and resuspend the pellet of this compound functionalized AuNPs in ultrapure water.
-
Repeat the washing step (centrifugation and resuspension) two more times.
-
After the final wash, resuspend the this compound-AuNPs in the desired buffer for characterization and subsequent assays.
Protocol 3: Characterization of this compound Functionalized AuNPs
1. UV-Vis Spectroscopy:
- Acquire the UV-Vis spectrum of the citrate-stabilized AuNPs and the this compound-AuNPs from 400 nm to 700 nm.
- Observe the shift in the LSPR peak (λmax) to a longer wavelength (redshift) after peptide immobilization, confirming successful conjugation.[1]
2. Dynamic Light Scattering (DLS):
- Measure the hydrodynamic diameter and zeta potential of the AuNPs before and after this compound functionalization.
- An increase in hydrodynamic diameter indicates the presence of the peptide layer on the nanoparticle surface.[2] A change in zeta potential reflects the alteration of the surface charge.[3][4]
3. Transmission Electron Microscopy (TEM):
- Obtain TEM images to confirm the size, shape, and monodispersity of the synthesized AuNPs.
Protocol 4: PKA Kinase Activity Assay (Electrochemical Method)
This protocol provides a label-free method to detect PKA activity using the this compound functionalized AuNPs immobilized on a gold electrode.[8]
Materials:
-
This compound functionalized AuNPs
-
Gold electrode
-
Protein Kinase A (PKA)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Electrochemical workstation with impedance spectroscopy capabilities
Procedure:
-
Electrode Modification:
-
Clean the gold electrode thoroughly.
-
Drop-cast the this compound functionalized AuNP solution onto the electrode surface and allow it to self-assemble.
-
-
Kinase Reaction:
-
Electrochemical Measurement:
-
Perform electrochemical impedance spectroscopy (EIS) in a PBS solution containing a redox probe (e.g., 2 mM K₃[Fe(CN)₆]).[8]
-
The phosphorylation of the serine residue on the Kemptide introduces a negative charge from the phosphate (B84403) group, altering the surface charge of the electrode. This change in charge can be detected as an increase in the interfacial electron transfer resistance measured by EIS.[8]
-
The change in resistance can be correlated to the PKA activity.
-
Mandatory Visualization
Caption: Experimental workflow for this compound-AuNP synthesis and kinase assay.
Caption: PKA-mediated phosphorylation of immobilized this compound.
References
- 1. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05980G [pubs.rsc.org]
- 3. Synthesis and study of cell-penetrating peptide-modified gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Immobilization on Gold Nanoparticles: Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized surface plasmon resonance shift of biosynthesized and functionalized quasi-spherical gold nanoparticle systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Note: Cys-Kemptide Biosensor for Protein Kinase A Activity
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, step-by-step guide for the fabrication and application of a label-free electrochemical biosensor using Cys-Kemptide for the sensitive detection of Protein Kinase A (PKA) activity and for screening potential inhibitors.
Introduction
Protein phosphorylation, a key post-translational modification catalyzed by protein kinases, is fundamental to numerous cellular processes.[1] Aberrant kinase activity is implicated in various diseases, including cancer, making kinases significant targets for drug discovery.[1] Protein Kinase A (PKA) is a crucial enzyme that regulates metabolism, gene expression, and cell proliferation.[2][3] Traditional methods for assaying PKA activity, such as radioisotopic assays, often involve hazardous materials, are time-consuming, and require expensive instrumentation.[1][4]
This application note describes the fabrication of a simple, label-free electrochemical biosensor for monitoring PKA activity. The biosensor is based on the immobilization of a specific PKA substrate, this compound (CLRRASLG), onto a gold electrode.[1] The detection principle relies on the change in surface charge upon enzymatic phosphorylation of the peptide, which can be sensitively measured using electrochemical impedance spectroscopy (EIS).[1] This platform offers a reliable and quantitative method for studying PKA kinetics and for the high-throughput screening of PKA inhibitors.[1]
Principle of Detection
The fabrication and sensing mechanism involves three main stages:
-
Immobilization: this compound, a peptide containing the LRRASLG sequence recognized by PKA and a terminal cysteine residue, is self-assembled onto a gold electrode (AuE) surface via a stable gold-thiol bond.[1]
-
Phosphorylation: In the presence of PKA and its co-substrate Adenosine 5'-triphosphate (ATP), the serine (S) residue on the immobilized Kemptide (B1673388) is phosphorylated. This reaction introduces a negatively charged phosphate (B84403) group onto the electrode surface.[1][5]
-
Electrochemical Readout: The increased negative charge on the electrode surface repels negatively charged redox probes in the electrolyte solution (e.g., [Fe(CN)6]3−/4−), hindering their access to the electrode. This results in an increase in the interfacial electron transfer resistance (Rct), which is measured by EIS. The change in Rct is directly proportional to the PKA activity.[1]
Figure 1: Principle of PKA detection using a this compound biosensor.
Experimental Protocols
Protocol 1: Gold Electrode (AuE) Preparation
This protocol details the cleaning and activation of the gold electrode surface, a critical step for ensuring reproducible peptide immobilization.
-
Mechanical Polishing: Polish the gold disk electrode (2 mm diameter) surface with 1-µm diamond suspension and then with 0.05-µm alumina (B75360) suspension on a microcloth pad for 5 minutes each.[6]
-
Ultrasonic Cleaning: Sonicate the polished electrode in a 1:1 (v/v) solution of ethanol (B145695) and deionized (DI) water for 10 minutes to remove polishing residues.[1]
-
Electrochemical Activation: Activate the electrode surface by performing cyclic voltammetry (CV) in 0.5 M H₂SO₄. Cycle the potential between +0.2 V and +1.6 V at a scan rate of 100 mV/s until a stable and reproducible voltammogram is obtained.[1]
-
Final Rinse: Thoroughly rinse the electrode with DI water and dry it under a gentle stream of nitrogen gas.
Protocol 2: Biosensor Fabrication (this compound Immobilization)
This protocol describes the self-assembly of this compound and the subsequent passivation of the electrode surface.
-
Peptide Immobilization: Prepare a 0.5 mM solution of this compound in 10 mM Phosphate-Buffered Saline (PBS), pH 7.4. Apply 10 µL of this solution onto the clean gold surface and incubate in a humidified chamber for 30-60 minutes at room temperature.[1]
-
Rinsing: After incubation, gently rinse the electrode with DI water to remove any non-adsorbed peptides and dry with nitrogen.
-
Surface Passivation: To block the remaining active sites on the gold surface and minimize non-specific binding, apply 10 µL of 10 mM 3-mercapto-1-propanol (B27887) (MCP) solution onto the electrode.[1][5] Incubate for 3 hours in a humidified chamber.[1]
-
Final Wash: Rinse the electrode thoroughly with DI water and dry with nitrogen. The biosensor is now ready for use or can be stored at 4°C for a short period.
Figure 2: Workflow for the fabrication of the this compound biosensor.
Protocol 3: PKA Activity Measurement
This protocol outlines the procedure for measuring PKA-induced phosphorylation.
-
Baseline Measurement: Record a baseline EIS spectrum for the fabricated biosensor. Perform the measurement in 10 mM PBS (pH 7.4) containing 2 mM [Fe(CN)₆]³⁻/⁴⁻ as the redox probe. The typical frequency range is 0.1 Hz to 100 kHz. This provides the initial electron transfer resistance (Rct₀).[1]
-
Enzymatic Reaction: Prepare a reaction mixture containing the desired concentration of PKA (e.g., 0.1-100 U/mL) and 10 µM ATP in PKA reaction buffer.[1] Incubate the biosensor with this mixture for 60 minutes at 30°C.[1][2]
-
Post-Reaction Measurement: After incubation, rinse the electrode with DI water and dry with nitrogen. Record a second EIS spectrum under the same conditions as the baseline measurement to obtain the final electron transfer resistance (Rct).[1]
-
Data Analysis: Calculate the change in electron transfer resistance (ΔRct) as ΔRct = Rct - Rct₀. The signal can be expressed as the relative change, ΔRct / Rct₀.[1] This value correlates with the level of PKA activity.
Protocol 4: PKA Inhibition Assay
This protocol adapts the activity assay for screening PKA inhibitors.
-
Inhibitor Pre-incubation: Prepare a solution containing a fixed concentration of PKA (e.g., 100 U/mL), 10 µM ATP, and varying concentrations of the potential inhibitor (e.g., H-89).[1] Pre-incubate this mixture for 60 minutes.[1]
-
Incubation with Biosensor: Apply the pre-incubated mixture to the this compound biosensor and incubate for an additional 60 minutes at 30°C.
-
Measurement and Analysis: Rinse the electrode and perform EIS measurements as described in Protocol 3. The degree of inhibition is determined by the reduction in the ΔRct signal compared to a control experiment without the inhibitor.
Data Presentation
The performance of the this compound biosensor is summarized below. The data is compiled from electrochemical studies of PKA activity.[1]
Table 1: Biosensor Performance Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Protein Kinase A (PKA) | [1] |
| Substrate | This compound (CLRRASLG) | [1] |
| Detection Method | Electrochemical Impedance Spectroscopy (EIS) | [1] |
| Dynamic Range | 0.1 - 100 U/mL | [1] |
| Limit of Detection (LOD) | 56 mU/mL | [1] |
| PKA Inhibitor Example | H-89 |[1] |
Table 2: Optimized Experimental Conditions
| Parameter | Concentration / Condition | Reference |
|---|---|---|
| This compound Solution | 0.5 mM in 10 mM PBS (pH 7.4) | [1] |
| Kemptide Immobilization Time | 30 - 60 minutes | [1] |
| Passivation Agent | 10 mM 3-mercapto-1-propanol (MCP) | [1] |
| PKA Reaction Time | 60 minutes | [1] |
| ATP Concentration | 10 µM | [1] |
| Redox Probe | 2 mM K₃Fe(CN)₆ in 10 mM PBS |[1] |
Conclusion
The this compound based electrochemical biosensor provides a sensitive, rapid, and label-free platform for the quantitative analysis of PKA activity. The detailed protocols herein offer a robust framework for fabricating and utilizing this biosensor in academic research and drug development settings. Its application in inhibitor screening demonstrates its potential for high-throughput assays to identify novel therapeutics targeting PKA and other kinases.
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRI Biosensor for Protein Kinase A Encoded by a Single Synthetic Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes: High-Throughput Screening of PKA Inhibitors Using Cys-Kemptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial enzyme in cellular signaling, regulating a wide array of processes including metabolism, gene expression, and memory formation.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for drug discovery. High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of PKA.[3][4] This document outlines a robust and sensitive HTS assay using a cysteine-modified synthetic peptide, Cys-Kemptide, for the discovery of PKA inhibitors.
Kemptide (B1673388) (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a well-established synthetic substrate for PKA.[5][6][7] The this compound variant (e.g., CLRRASLG) incorporates a cysteine residue, which allows for versatile labeling and detection strategies, moving away from traditional radioactive assays.[8][9] The protocol described here is based on a fluorescence polarization (FP) method, a homogeneous assay format ideal for HTS.[10][11]
Principle of the Assay
The assay measures the activity of PKA by detecting the phosphorylation of a fluorescently labeled this compound substrate. The core principle of fluorescence polarization is based on the molecular motion of a fluorescent probe.[11]
-
Initial State (Low Polarization): A small, fluorescently labeled this compound substrate tumbles rapidly in solution, resulting in a low fluorescence polarization value when excited with polarized light.
-
Kinase Reaction: In the presence of PKA and ATP, the this compound is phosphorylated on the serine residue.
-
Detection (High Polarization): A binding reagent with high affinity for phosphorylated peptides is added. This reagent is significantly larger than the peptide substrate. When the phosphorylated this compound binds to this reagent, the tumbling of the fluorescent probe slows down dramatically, leading to a measurable increase in fluorescence polarization.[12]
-
Inhibition: In the presence of a PKA inhibitor, the phosphorylation of this compound is reduced or prevented. Consequently, the fluorescent peptide does not bind to the binding reagent, and the fluorescence polarization remains low. The degree of inhibition is directly proportional to the reduction in the FP signal.
PKA Signaling Pathway
PKA is a central node in signal transduction pathways initiated by G-protein-coupled receptors (GPCRs).[2][13] The canonical activation pathway is as follows:
-
Ligand Binding: An extracellular signal (e.g., a hormone like epinephrine) binds to a GPCR.
-
G-Protein Activation: The activated receptor stimulates a Gs alpha subunit, which in turn activates adenylyl cyclase.[14]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[14][15]
-
PKA Activation: In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits.[16][17] Four cAMP molecules bind to the R subunits, causing a conformational change that releases the active C subunits.[14][18]
-
Substrate Phosphorylation: The free catalytic subunits can then phosphorylate various downstream protein substrates on serine or threonine residues, eliciting a cellular response.[14]
Caption: The canonical cAMP-dependent PKA signaling pathway.
Experimental Protocols
Materials and Reagents
-
PKA Enzyme: Recombinant human PKA catalytic subunit.
-
This compound Substrate: Fluorescently labeled this compound (e.g., with TAMRA or FITC).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[19]
-
Binding Reagent: Commercially available IMAP™ Progressive Binding Reagent or similar.
-
Stop Solution: (If required by the binding system)
-
Test Compounds: PKA inhibitors (e.g., H-89, Staurosporine) and library compounds dissolved in DMSO.
-
Plates: Low-volume 384-well black plates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer.
-
PKA Enzyme Solution: Dilute the PKA enzyme stock to the desired working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined empirically by enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the fluorescently labeled this compound and ATP in assay buffer. The final concentration of this compound is typically in the low nanomolar range, and ATP should be at or near its Km for PKA.
-
Test Compounds: Prepare serial dilutions of control inhibitors and library compounds in 100% DMSO. Then, dilute these into assay buffer to a 4X final concentration, ensuring the final DMSO concentration in the assay does not exceed 1-2%.
Protocol 2: HTS Assay Workflow
The following protocol is designed for a 20 µL final reaction volume in a 384-well plate.
-
Compound Addition: Add 5 µL of 4X test compound or control inhibitor solution to the appropriate wells. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Enzyme Addition: Add 5 µL of 2X PKA enzyme solution to all wells except the negative controls. Add 5 µL of assay buffer to the negative control wells.
-
Incubation (Pre-incubation): Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.
-
Reaction Incubation: Mix the plate gently and incubate for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Add 60 µL of the prepared IMAP™ Binding Reagent (diluted according to the manufacturer's instructions).
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission filters for the fluorophore used.
Caption: High-throughput screening workflow for PKA inhibitors.
Protocol 3: Data Analysis
-
Calculate Percent Inhibition: The percentage of PKA inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_neg_ctrl) / (FP_pos_ctrl - FP_neg_ctrl)) Where:
-
FP_sample is the FP value of the test compound.
-
FP_neg_ctrl is the average FP from the negative control wells (no enzyme).
-
FP_pos_ctrl is the average FP from the positive control wells (enzyme + DMSO, no inhibitor).
-
-
Determine IC₅₀ Values: For hit compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition, is determined by fitting the data to a four-parameter logistic equation.
Data Presentation
The potency of known PKA inhibitors can be determined using this assay to validate its performance. The results can be summarized as follows.
| Inhibitor | IC₅₀ (nM) | Description |
| Staurosporine | ~7 nM | A broad-spectrum, potent ATP-competitive kinase inhibitor.[20] |
| H-89 | ~48-130 nM | A potent and selective inhibitor of PKA.[21] |
| KT5720 | ~56-200 nM | A cell-permeable and selective inhibitor of PKA.[21] |
| K-252a | ~25-40 nM | An alkaloid-like kinase inhibitor with activity against PKA.[21] |
Note: The IC₅₀ values presented are approximate and can vary based on specific assay conditions, such as ATP concentration.
Troubleshooting
-
Low Z' Factor (<0.5):
-
Cause: Small assay window or high data variability.
-
Solution: Optimize enzyme and substrate concentrations. Increase incubation times. Ensure proper mixing and precise liquid handling.
-
-
High False Positive Rate:
-
Cause: Compound autofluorescence or interference with the FP signal.
-
Solution: Pre-screen compounds for fluorescence at the assay wavelengths. Perform counter-screens to identify non-specific inhibitors.
-
-
Inconsistent Results:
-
Cause: Reagent instability or plate-edge effects.
-
Solution: Prepare fresh reagents daily. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions.
-
References
- 1. PKA Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 6. genscript.com [genscript.com]
- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase A - Wikipedia [en.wikipedia.org]
- 15. cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. promega.com [promega.com]
- 20. rndsystems.com [rndsystems.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy with Cys-Kemptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Electrochemical Impedance Spectroscopy (EIS) in studying the phosphorylation of Cys-Kemptide, a key substrate for Protein Kinase A (PKA). This label-free electrochemical method offers a sensitive and quantitative approach to monitor kinase activity and screen for potential inhibitors, making it a valuable tool in signal transduction research and drug discovery.
Introduction
Protein phosphorylation, a fundamental post-translational modification, is a critical mechanism in cellular signaling pathways. Protein Kinase A (PKA), a cAMP-dependent protein kinase, plays a crucial role in numerous biological processes by phosphorylating specific substrate proteins.[1] Kemptide, a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), serves as a well-established substrate for PKA.[1][2][3] By incorporating a cysteine residue at the N-terminus (this compound, CLRRASLG), the peptide can be readily immobilized on gold electrode surfaces through a stable gold-thiol self-assembly.[4]
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes.[5][6] When this compound is immobilized on a gold electrode, the subsequent phosphorylation event, catalyzed by PKA in the presence of ATP, introduces negatively charged phosphate (B84403) groups onto the serine residues.[4] This alteration in surface charge impedes the flow of a redox probe to the electrode surface, resulting in a measurable change in the electrochemical impedance. This change, specifically the charge transfer resistance (Rct), can be directly correlated to the extent of phosphorylation and thus, PKA activity.[4]
This document outlines the principles, experimental setup, and detailed protocols for performing EIS measurements with this compound to assess PKA activity and inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from EIS measurements of this compound phosphorylation by PKA.
Table 1: Electrochemical Impedance Spectroscopy Parameters [4]
| Parameter | Value |
| Frequency Range | 10^5 Hz to 10^-2 Hz |
| Sinusoidal Voltage Perturbation | 5 mV |
| Redox Probe | 2 mM K3Fe(CN)6 in 0.01 M PBS (pH 7.4) |
Table 2: PKA Activity Detection Performance [4][7]
| Parameter | Value |
| Dynamic Range | 0.1–100 U/mL |
| Detection Limit | 56 mU/mL |
| Charge Transfer Resistance (ΔRct) of bare Au electrode | 22.4 Ω |
Experimental Protocols
Materials and Reagents
-
This compound (CLRRASLG)
-
Protein Kinase A (PKA)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphate-Buffered Saline (PBS), 0.01 M, pH 7.4
-
Potassium ferricyanide (B76249) (K3Fe(CN)6)
-
Deionized (DI) water
-
Sulfuric acid (H2SO4), 0.5 M
-
Gold electrodes
Electrode Preparation and this compound Immobilization
-
Cleaning the Gold Electrode:
-
Polish the gold electrode with alumina (B75360) slurry on a polishing cloth to a mirror finish.
-
Rinse thoroughly with DI water.
-
Clean the electrode in a 1:1 (v/v) solution of ethanol and DI water in an ultrasonic bath for 10 minutes to remove any residual polishing powder.[4]
-
Rinse again with DI water.
-
-
Electrochemical Activation:
-
Activate the gold electrode surface by performing cyclic voltammetry (CV) in 0.5 M H2SO4 solution.[4]
-
Cycle the potential between 0.2 V and 1.6 V at a scan rate of 0.1 V/s until a stable and reproducible CV curve is obtained.[4]
-
Rinse the electrode thoroughly with DI water and dry under a stream of nitrogen.
-
-
This compound Immobilization:
-
Prepare a 0.5 mM solution of this compound in 10 mM PBS (pH 7.4).[4]
-
Drop 10 µL of the this compound solution onto the cleaned and activated gold electrode surface.
-
Incubate the electrode in a humid environment for 30 minutes to allow for the self-assembly of the this compound monolayer via the gold-thiol bond.[4] The optimal immobilization time may vary, and it is recommended to perform a time-course experiment (e.g., 0.5, 2, 8, 16, 20, 24 hours) to determine the ideal incubation period for your specific setup.[4]
-
After incubation, rinse the electrode with PBS to remove any non-specifically bound peptides.
-
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
EIS Setup:
-
Perform EIS measurements in an electrochemical cell containing 0.01 M PBS (pH 7.4) with 2 mM K3Fe(CN)6 as the redox probe.[4]
-
Use a three-electrode system with the this compound modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
-
PKA Activity Assay:
-
To measure PKA activity, prepare reaction solutions containing various concentrations of PKA (e.g., 0.1 to 100 U/mL) and a fixed concentration of ATP (e.g., 10 µM) in 0.01 M PBS.[4]
-
Incubate the this compound modified electrode in the PKA-ATP solution for 1 hour to allow for the phosphorylation reaction to occur.[4]
-
After incubation, rinse the electrode with PBS to remove the enzyme and ATP.
-
Record the EIS spectra in the frequency range of 10^5 Hz to 10^-2 Hz with a sinusoidal voltage perturbation of 5 mV.[4]
-
-
PKA Inhibition Assay:
-
To screen for PKA inhibitors, pre-incubate PKA with the potential inhibitor for a specified time.
-
Add this mixture to the ATP-containing solution and proceed with the incubation and EIS measurement as described in the PKA activity assay.
-
A decrease in the change in charge transfer resistance compared to the uninhibited control indicates inhibitory activity.
-
Data Analysis
-
The EIS data is typically represented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.
-
The diameter of the semicircle in the high-frequency region of the Nyquist plot corresponds to the charge transfer resistance (Rct).[4]
-
An increase in the Rct value after the phosphorylation reaction indicates successful phosphorylation of the this compound and thus, PKA activity.
-
Plot the change in Rct (ΔRct = Rct_phosphorylated - Rct_unphosphorylated) against the concentration of PKA to generate a calibration curve for quantifying enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKA signaling pathway leading to Kemptide phosphorylation and the experimental workflow for the EIS-based assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Electrochemical Impedance Spectroscopy Detection of Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor [agris.fao.org]
Quantitative Analysis of Protein Kinase A (PKA) Activity Utilizing a Cys-Kemptide Substrate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a pivotal enzyme in cellular signaling, plays a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell growth and differentiation. The dysregulation of PKA activity is implicated in various pathologies, making it a significant target for drug discovery and development. Consequently, robust and quantitative methods for assessing PKA activity are indispensable for both basic research and therapeutic development.
This document provides detailed application notes and protocols for the quantitative analysis of PKA activity using Cys-Kemptide, a synthetic peptide substrate. Kemptide (B1673388) (LRRASLG) is a well-established and highly specific substrate for PKA. The inclusion of a cysteine residue (this compound: CLRRASLG) facilitates various analytical applications, including immobilization onto surfaces for electrochemical detection and conjugation with reporter molecules for fluorescent assays. These methods offer sensitive and reliable alternatives to traditional radioactive assays.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands, such as hormones, to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Two cAMP molecules bind to each of the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the two active catalytic subunits. These catalytic subunits then phosphorylate serine and threonine residues on specific substrate proteins, including the Kemptide peptide, thereby modulating their activity and propagating the downstream cellular response.
PKA Signaling Pathway Overview
Quantitative Data Summary
The following tables summarize key quantitative parameters for different PKA activity assay methodologies using Kemptide-based substrates.
Table 1: Performance Characteristics of PKA Assays
| Assay Method | Substrate | Detection Principle | Dynamic Range | Detection Limit | Reference |
| Electrochemical | This compound | Electrochemical Impedance Spectroscopy | 0.1–100 U/mL | 56 mU/mL | [1] |
| Fluorescent | f-Kemptide | Fluorescence Polarization/Intensity | Not specified | Not specified | [2] |
| Mobility Shift | Kemptide-FITC | Agarose (B213101) Gel Electrophoresis & Densitometry | Not specified | Not specified | [3] |
| Colorimetric | Immobilized Substrate | ELISA with Phospho-Specific Antibody | Not specified | Not specified | [4][5] |
| Radioactive | Kemptide | ³²P Incorporation | Up to 20% ATP incorporation | Not specified | [6][7] |
Table 2: Reproducibility of a Fluorescent Kemptide Assay
| Parameter | Value | Reference |
| Intra-assay Variation | 5.6 ± 0.8% | [2] |
| Inter-assay Variation | 14.3 ± 2.6% | [2] |
Experimental Protocols
Protocol 1: Label-Free Electrochemical Assay for PKA Activity
This protocol describes a sensitive and label-free method for monitoring PKA activity by immobilizing this compound on a gold electrode and measuring changes in electrochemical impedance.[1]
Materials:
-
This compound (CLRRASLG)
-
Gold (Au) electrodes
-
Phosphate-buffered saline (PBS), pH 7.4
-
6-Mercapto-1-hexanol (MCH)
-
Recombinant PKA catalytic subunit
-
Adenosine 5'-triphosphate (ATP)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
PKA inhibitors (e.g., H-89)
-
Electrochemical workstation capable of Electrochemical Impedance Spectroscopy (EIS)
Experimental Workflow:
Electrochemical PKA Assay Workflow
Procedure:
-
Electrode Preparation: Clean the gold electrodes according to standard procedures to ensure a pristine surface for self-assembly.
-
This compound Immobilization:
-
Prepare a 0.5 mM solution of this compound in 10 mM PBS (pH 7.4).
-
Drop-cast 10 µL of the this compound solution onto the surface of the gold electrode.
-
Incubate in a humidified chamber for 30 minutes to allow for the self-assembly of the peptide via the thiol group of cysteine.[1]
-
-
Surface Passivation:
-
Gently rinse the electrode with deionized water and dry with a stream of nitrogen.
-
Drop-cast 10 µL of 10 mM MCH solution onto the electrode surface.
-
Incubate for 3 hours in a humidified chamber to passivate the regions between the peptide strands, minimizing non-specific binding.[1]
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing the desired concentration of PKA (e.g., 0.1-100 U/mL) and 10 µM ATP in PBS.[1] For inhibitor screening, pre-incubate PKA with the inhibitor before adding ATP.
-
Apply the reaction mixture to the this compound modified electrode and incubate for 1 hour at 37°C.
-
-
Electrochemical Measurement:
-
Data Analysis: The phosphorylation of the serine residue on the immobilized Kemptide introduces negative charges, which alters the interfacial electron transfer resistance. This change can be quantified from the EIS data to determine PKA activity.
Protocol 2: Kinase Mobility Shift Assay (KiMSA) with Fluorescently Labeled Kemptide
This protocol details a non-radioactive method to quantify PKA activity by separating phosphorylated and non-phosphorylated fluorescently labeled Kemptide using agarose gel electrophoresis.[3]
Materials:
-
Fluorescently labeled Kemptide (e.g., Kemptide-FITC)
-
Recombinant PKA catalytic subunit or cell lysates
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
PKA inhibitors (e.g., sPKI, H-89)
-
Agarose
-
Electrophoresis buffer (e.g., Tris-Borate-EDTA)
-
Gel loading buffer
-
Fluorescence imaging system
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the PKA enzyme (purified or in cell lysate), 60 µM Kemptide-FITC, and kinase reaction buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., 15 µM sPKI or 30 µM H-89) before adding the substrate.[3]
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 25 minutes.[3]
-
Reaction Termination: Stop the reaction by adding an equal volume of gel loading buffer containing a chelating agent like EDTA to sequester Mg²⁺ ions.
-
Agarose Gel Electrophoresis:
-
Prepare a 1-2% agarose gel in the appropriate electrophoresis buffer.
-
Load the samples into the wells of the gel.
-
Run the electrophoresis until there is adequate separation between the phosphorylated and non-phosphorylated peptide bands. The phosphorylated Kemptide will have a higher negative charge and migrate further towards the anode.[3]
-
-
Visualization and Quantification:
-
Visualize the fluorescent bands using a fluorescence imaging system.
-
Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated Kemptide using densitometry software.
-
PKA activity is proportional to the ratio of the phosphorylated product to the total substrate.
-
Concluding Remarks
The use of this compound and other modified Kemptide peptides provides versatile and robust platforms for the quantitative analysis of PKA activity. The electrochemical and fluorescent mobility shift assays described offer sensitive, non-radioactive alternatives to traditional methods, making them well-suited for high-throughput screening of PKA inhibitors and for fundamental studies of PKA regulation in various biological contexts. The choice of assay will depend on the specific application, available instrumentation, and desired throughput.
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. arborassays.com [arborassays.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cys-Kemptide-Based Kinase Assays
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them prime targets for drug development. Cys-Kemptide, a synthetic peptide with the sequence H-Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly-OH, is a well-established substrate for Protein Kinase A (PKA) and other related kinases.[1][2][3] The inclusion of a cysteine residue provides a versatile handle for various assay formats, including immobilization and fluorescent labeling, while the serine residue serves as the specific phosphorylation site.[4] This document provides detailed protocols for utilizing this compound-based assay kits for the measurement of kinase activity and the screening of potential inhibitors.
Principle of the Assay
The fundamental principle of the this compound kinase assay is the enzymatic transfer of the γ-phosphate from adenosine (B11128) triphosphate (ATP) to the serine residue within the this compound peptide, catalyzed by a protein kinase such as PKA.[4] The detection of this phosphorylation event can be achieved through several methods, including radiometric, fluorescence, and electrochemical approaches, offering flexibility for various research needs and instrumentation capabilities.
Featured Applications
-
Measurement of Purified Kinase Activity: Quantify the enzymatic activity of purified kinase preparations.
-
High-Throughput Screening (HTS) of Kinase Inhibitors: Screen compound libraries to identify potential kinase inhibitors.
-
Determination of Inhibitor IC50 Values: Characterize the potency of kinase inhibitors by determining their half-maximal inhibitory concentration (IC50).
-
Analysis of Kinase Activity in Cell Lysates: Measure endogenous kinase activity in complex biological samples, though careful optimization is required to account for interfering substances.
Experimental Protocols
This section details the protocols for three common this compound-based kinase assay formats: a traditional radiometric assay, a fluorescence-based mobility shift assay, and a fluorescence polarization assay.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This protocol is a sensitive, endpoint assay for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) group into the this compound substrate.
Materials Required:
-
This compound Peptide
-
Protein Kinase A (PKA), catalytic subunit
-
5X Kinase Assay Buffer
-
ATP Solution
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Scintillation Vials and Fluid
-
Scintillation Counter
-
Kinase Inhibitor (e.g., H-89) for control experiments
Experimental Workflow
Caption: Workflow for the radiometric this compound kinase assay.
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with deionized water.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a single 50 µL reaction, combine:
-
10 µL of 5X Kinase Assay Buffer
-
5 µL of this compound solution
-
5 µL of ATP solution
-
10 µL of test inhibitor or vehicle (for control)
-
10 µL of diluted PKA enzyme
-
Deionized water to a final volume of 40 µL
-
-
Initiate Reaction: Add 10 µL of [γ-³²P]ATP to each reaction tube to initiate the kinase reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 10 to 30 minutes. The assay is linear for up to 30 minutes.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone to dry the paper.
-
Quantification: Transfer each paper square to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Fluorescence-Based Kinase Mobility Shift Assay (KiMSA)
This non-radioactive method utilizes a fluorescently labeled this compound (e.g., FITC-Cys-Kemptide) and separates the phosphorylated product from the unphosphorylated substrate using agarose (B213101) gel electrophoresis.
Materials Required:
-
FITC-Cys-Kemptide
-
Protein Kinase A (PKA), catalytic subunit
-
5X Kinase Assay Buffer
-
ATP Solution
-
Agarose
-
Electrophoresis Buffer (e.g., TBE)
-
Gel Loading Dye
-
Fluorescence Gel Imager
Experimental Workflow
Caption: Workflow for the Kinase Mobility Shift Assay (KiMSA).
Procedure:
-
Kinase Reaction: Set up a 20 µL kinase reaction containing 1X Kinase Assay Buffer, FITC-Cys-Kemptide, ATP, and the kinase sample. Include appropriate controls (no enzyme, no ATP).
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding EDTA to chelate Mg²⁺ or by heating.
-
Sample Preparation for Electrophoresis: Add gel loading dye to each reaction.
-
Agarose Gel Electrophoresis: Load the samples onto a suitable percentage agarose gel and run the electrophoresis to separate the phosphorylated peptide from the unphosphorylated peptide. The added negative charge from the phosphate group will cause the phosphorylated peptide to migrate faster.
-
Imaging and Quantification: Image the gel using a fluorescence imager with appropriate filters for FITC. Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated substrate. Kinase activity is proportional to the amount of phosphorylated product formed.
Data Presentation and Analysis
Proper data analysis is critical for interpreting the results of kinase assays. This section provides examples of how to structure and present quantitative data.
Table 1: PKA Activity Measurement
This table shows an example of data from a radiometric assay to determine the activity of a purified PKA enzyme preparation.
| Sample | CPM (Counts Per Minute) | Background Corrected CPM | PKA Activity (pmol/min) |
| No Enzyme Control | 250 | 0 | 0 |
| PKA Sample 1 | 15,750 | 15,500 | 7.18 |
| PKA Sample 2 | 16,200 | 15,950 | 7.38 |
| PKA + Inhibitor (H-89) | 550 | 300 | 0.14 |
| Calculations are based on the specific activity of [γ-³²P]ATP and the incubation time. |
Table 2: Inhibitor IC50 Determination
This table presents example data for determining the IC50 value of a novel kinase inhibitor using a fluorescence-based assay.
| Inhibitor Conc. (nM) | % Inhibition |
| 0 | 0 |
| 1 | 12.5 |
| 10 | 35.2 |
| 50 | 48.9 |
| 100 | 65.1 |
| 500 | 88.4 |
| 1000 | 95.3 |
| The IC50 value is determined by fitting the data to a four-parameter logistic curve. |
Signaling Pathway and Assay Principle
The this compound assay is based on a direct enzymatic reaction. The kinase (e.g., PKA) recognizes the specific amino acid sequence of Kemptide (LRRASLG) and, in the presence of the co-substrate Mg²⁺/ATP, catalyzes the transfer of a phosphate group to the serine residue.
Caption: PKA catalyzes the phosphorylation of this compound using ATP.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Contaminated reagents- Non-specific binding of ATP | - Use fresh reagents- Ensure thorough washing of P81 paper- Include a "no enzyme" control for subtraction |
| Low Signal | - Inactive kinase- Suboptimal ATP concentration- Incorrect buffer pH | - Use a fresh enzyme aliquot- Optimize ATP concentration (typically 50-200 µM)- Verify buffer pH is optimal for the kinase |
| High Variability | - Inaccurate pipetting- Inconsistent incubation times | - Use calibrated pipettes- Ensure consistent timing for all samples- Run replicates for all data points |
| Assay Interference | - Compounds in lysate (e.g., detergents, high salt)- Test compounds are fluorescent | - Perform buffer exchange or dialysis of lysate- Run a control for compound auto-fluorescence |
References
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- 4. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Kinase A Activity in Real-Time with Cys-Kemptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, acting as a key mediator of cyclic AMP (cAMP)-dependent pathways.[1][2] Its activity is implicated in a vast array of cellular processes, including metabolism, gene expression, and cell growth, making it a significant target for drug discovery and a critical subject of study in cellular biology.[3][4] The ability to measure PKA activity accurately and in real-time is paramount for understanding its regulatory mechanisms and for screening potential therapeutic modulators.
This document provides detailed application notes and protocols for measuring PKA activity using Cys-Kemptide, a cysteine-modified version of the well-established PKA substrate, Kemptide (B1673388) (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[5] The addition of a cysteine residue provides a versatile handle for conjugation to various reporter molecules, enabling the development of powerful real-time and endpoint assays. We will cover two primary methodologies: a continuous, real-time electrochemical assay and a fluorescence-based mobility shift assay.
PKA Signaling Pathway Overview
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs).[2][3] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] Four cAMP molecules then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two catalytic subunits.[2][6] These active catalytic subunits can then phosphorylate target proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr), thereby modulating their activity and propagating the cellular signal.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PKA assays described in this document.
Table 1: Performance Characteristics of PKA Assays
| Parameter | Electrochemical Assay | Fluorescence Mobility Shift Assay (KiMSA) |
| Principle | Label-free, real-time impedance change | Endpoint, fluorescence-based gel shift |
| Dynamic Range | 0.1–100 U/mL[1] | Dependent on gel loading and imaging system |
| Detection Limit | 56 mU/mL[1] | Not explicitly defined |
| Assay Time | Real-time (minutes to 1 hour)[1] | > 1 hour (reaction + electrophoresis) |
| Throughput | High (suitable for biochips) | Moderate |
Table 2: Kinetic and Spectral Properties of PKA Substrates
| Substrate | Km for PKA | Fluorophore | Excitation (nm) | Emission (nm) |
| Kemptide | 4.9 µM[3] | N/A | N/A | N/A |
| This compound | Similar to Kemptide | N/A | N/A | N/A |
| Kemptide-FITC | Not specified, but kinetics are similar to radio-assays[6] | Fluorescein (FITC) | ~495[7] | ~517[7] |
| Cys(Sox)-Kemptide | Not specified | Sulfonamido-oxine (Sox) | ~360 | ~485 |
Experimental Protocols
Protocol 1: Real-Time PKA Activity Measurement using Electrochemical Impedance Spectroscopy (EIS)
This protocol describes a label-free method to monitor PKA activity in real-time by measuring changes in electrochemical impedance as this compound is phosphorylated on a gold electrode surface.[1]
Materials:
-
This compound (CLRRASLG)
-
Gold electrodes
-
Potentiostat with EIS capabilities
-
6-mercapto-1-hexanol (MCP)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Phosphate-buffered saline (PBS), pH 7.4
-
ATP solution
-
Purified PKA or cell lysate containing PKA
-
PKA inhibitor (e.g., H-89) for control experiments
Methodology:
-
Electrode Preparation: Thoroughly clean the gold electrode surface according to standard procedures.
-
This compound Immobilization: Drop-cast 10 µL of 0.5 mM this compound solution (in 10 mM PBS, pH 7.4) onto the clean gold electrode surface. Incubate in a humid environment for 30 minutes to allow for self-assembly of the peptide via the gold-thiol bond.[1]
-
Surface Passivation: Gently rinse the electrode with DI water. To block the remaining active sites on the gold surface and prevent non-specific binding, drop-cast 10 µL of 10 mM MCP solution onto the electrode and incubate for 3 hours in a humid chamber.[1] Rinse thoroughly with DI water and dry with a gentle stream of nitrogen.
-
Baseline Measurement: Perform an initial EIS measurement in 0.01 M PBS (pH 7.4) containing 2 mM K₃[Fe(CN)₆].[1] Record the charge transfer resistance (Rct) as the baseline. The frequency range can be set from 10⁵ to 10⁻² Hz.[1]
-
Kinase Reaction: Introduce the sample containing PKA (e.g., purified enzyme or cell lysate) to the electrode surface in a reaction buffer containing 10 µM ATP and 2 mM K₃[Fe(CN)₆].[1]
-
Real-Time Monitoring: Immediately begin recording EIS spectra at set intervals to monitor the change in Rct over time. Alternatively, for an endpoint measurement, incubate the reaction for a fixed time (e.g., 60 minutes) at 30°C.
-
Data Analysis: The phosphorylation of the serine residue on the immobilized this compound introduces negative charges, which repels the negatively charged [Fe(CN)₆]³⁻ redox probe and increases the charge transfer resistance. Calculate the change in Rct (ΔRct) to quantify PKA activity. For inhibitor studies, pre-incubate the PKA sample with the inhibitor before adding it to the electrode.
Protocol 2: Kinase Mobility Shift Assay (KiMSA) with Fluorescently Labeled Kemptide
This protocol provides a robust, non-radioactive endpoint assay to measure PKA activity by separating phosphorylated and non-phosphorylated fluorescent Kemptide via agarose (B213101) gel electrophoresis.[8] The phosphorylation adds two negative charges to the peptide, causing it to migrate faster in the gel.[8]
Materials:
-
Kemptide-FITC (or this compound labeled with a suitable fluorophore)
-
Purified PKA or cell lysates
-
5X Kinase Buffer (1 M Tris-HCl pH 7.4, 50 mM MgCl₂, 1 mM ATP, 50 mM DTT, protease and phosphatase inhibitors)
-
Agarose
-
Electrophoresis buffer (e.g., TBE buffer adjusted to pH 10)
-
Gel loading dye
-
Fluorescence gel imager
Methodology:
-
Reaction Setup: Prepare the kinase reaction in a microcentrifuge tube. For a 25 µL final volume, combine:
-
5 µL of 5X Kinase Buffer
-
Kemptide-FITC to a final concentration of 30-60 µM
-
1-10 µL of PKA-containing sample (e.g., cell extract from 300,000 cells)[8]
-
Nuclease-free water to 25 µL
-
-
Kinase Reaction: Incubate the reaction mixture for 25 minutes at 37°C in the dark to prevent photobleaching of the fluorophore.[8]
-
Stopping the Reaction: Terminate the reaction by adding Tween-20 to a final concentration of 0.1% and heating at 100°C for 1 minute.[8] Place on ice.
-
Agarose Gel Electrophoresis: Prepare a 1.5% agarose gel in an appropriate high pH buffer (e.g., pH 10). Mix the stopped reaction samples with loading dye and load onto the gel.
-
Visualization: Run the gel until adequate separation is achieved between the two peptide bands. Visualize the bands using a fluorescence gel imager with appropriate filters for the chosen fluorophore (e.g., blue light for FITC).
-
Data Analysis: Quantify the fluorescence intensity of the upper band (non-phosphorylated Kemptide) and the lower, faster-migrating band (phosphorylated Kemptide). PKA activity can be expressed as the percentage of phosphorylated substrate: % Phosphorylation = [Intensity of Phosphorylated Band / (Intensity of Phosphorylated Band + Intensity of Non-phosphorylated Band)] x 100
Conclusion
The use of this compound as a substrate for PKA provides a flexible and powerful platform for activity measurement. The electrochemical method offers a label-free, high-throughput, and truly real-time analysis of kinase activity, ideal for screening applications. The Kinase Mobility Shift Assay (KiMSA) provides a cost-effective, robust, and easily implemented method for endpoint analysis of PKA activity in a variety of sample types. The choice of assay will depend on the specific experimental needs, available instrumentation, and desired throughput. Both methods offer significant advantages over traditional radioactive assays by improving safety and reducing waste.
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 6. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cys-Kemptide Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding (NSB) of Cys-Kemptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for this compound assays?
Non-specific binding refers to the adhesion of the this compound peptide to surfaces other than its intended target, such as microplate wells, tubing, or beads.[1] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of kinase activity or binding events. The cysteine residue in this compound, with its reactive thiol group, can particularly contribute to NSB through interactions with various surfaces.[2][3]
Q2: What are the primary drivers of this compound non-specific binding?
Non-specific binding of peptides like this compound is primarily driven by two types of interactions:
-
Hydrophobic Interactions: The peptide may adsorb to hydrophobic plastic surfaces of assay plates or tubes.[4]
-
Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces. The overall charge of this compound is influenced by the buffer pH.[5]
-
Thiol Reactivity: The free sulfhydryl group (-SH) on the cysteine residue can form disulfide bonds with other molecules or interact with certain surfaces, contributing to NSB.
Q3: How does the cysteine residue in this compound contribute to non-specific binding?
The thiol group of cysteine is highly nucleophilic and can participate in various reactions. It can form disulfide bonds with other cysteine residues, either on other this compound molecules or on proteins present on surfaces. Additionally, the thiol group can interact with certain metal surfaces or other reactive groups on the assay substrate, leading to non-specific attachment.
Troubleshooting Guide
This guide addresses common issues related to this compound non-specific binding in a question-and-answer format.
Issue 1: High background signal in my kinase assay.
-
Question: I am observing a high background signal in my kinase assay using this compound, even in the absence of the kinase. What is the likely cause and how can I fix it?
-
Answer: High background is a classic indicator of non-specific binding of this compound to the assay plate or other surfaces. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Blocking: The blocking step is crucial. Ensure you are using an appropriate blocking agent at an effective concentration.
-
Adjust Buffer Conditions: The pH and ionic strength of your assay buffer can significantly impact NSB.
-
Incorporate Additives: Surfactants and reducing agents can help minimize non-specific interactions.
-
Logical Workflow for Troubleshooting High Background
References
- 1. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cys-Kemptide Immobilization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the immobilization of Cys-Kemptide on various surfaces.
Troubleshooting Guides
Problem 1: Low Immobilization Efficiency or Yield
Symptoms:
-
Low signal intensity in downstream applications (e.g., kinase assays, biosensors).
-
Surface characterization techniques (e.g., XPS, SPR) indicate minimal peptide attachment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Thiol-Gold Self-Assembly | 1. Surface Purity: Ensure the gold surface is thoroughly cleaned prior to immobilization. Use piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) with extreme caution, followed by rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen. 2. Optimize Incubation Time: Based on literature, incubation times can range from 30 minutes to 24 hours.[1] Create a time-course experiment to determine the optimal immobilization time for your specific concentration and setup. 3. Increase Peptide Concentration: If the incubation time is optimized and the yield is still low, consider increasing the this compound concentration in the immobilization solution. | An increase in the amount of immobilized peptide, verifiable by an increase in signal in your characterization method. |
| Ineffective Maleimide-Thiol Conjugation | 1. pH of Reaction Buffer: The reaction between a maleimide (B117702) group and a thiol is most efficient at a pH between 6.5 and 7.5.[2] Buffers outside this range can lead to decreased reactivity or side reactions. Prepare fresh buffers and verify the pH. 2. Reduction of Disulfide Bonds: The cysteine's thiol group may have formed a disulfide bond, rendering it unreactive with the maleimide. Prior to immobilization, treat the this compound solution with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is stable and does not need to be removed before the conjugation step.[1] 3. Hydrolysis of Maleimide Groups: Maleimide groups are susceptible to hydrolysis, especially at higher pH. Ensure that the maleimide-activated surface is used promptly after preparation. | Successful covalent attachment of the this compound to the surface, resulting in a stable and high-yield immobilization. |
| Peptide Aggregation | 1. Solubility: this compound may aggregate at high concentrations. Try dissolving the peptide in a small amount of organic solvent like DMSO before diluting it in the aqueous immobilization buffer. 2. Sonication: Briefly sonicate the peptide solution to break up any pre-existing aggregates before introducing it to the surface. | A more homogenous peptide solution, leading to a more uniform and potentially higher-density monolayer on the surface. |
Problem 2: High Non-Specific Binding
Symptoms:
-
High background signal in assays.
-
Control surfaces (without the target analyte) show significant signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Surface Passivation | 1. Backfilling/Blocking: After immobilizing the this compound, incubate the surface with a blocking agent to passivate any remaining bare surface. Common blocking agents for gold surfaces include 6-mercapto-1-hexanol (B159029) (MCH). For other surfaces, bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG) can be effective.[3] | A significant reduction in background signal due to the prevention of non-specific adsorption of other molecules in subsequent steps. |
| Electrostatic Interactions | The Kemptide sequence contains positively charged arginine residues which can electrostatically attract negatively charged molecules.[1] 1. Increase Ionic Strength of Buffers: Perform washing steps and subsequent assays in buffers with higher salt concentrations (e.g., 150 mM NaCl) to screen electrostatic interactions. | Minimized non-specific binding of negatively charged molecules to the immobilized peptide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for immobilizing this compound on a surface?
A1: The two most prevalent methods leverage the terminal cysteine residue:
-
Thiol-Gold Self-Assembly: This method relies on the strong affinity of the sulfur atom in the cysteine's thiol group for a gold surface, forming a stable self-assembled monolayer (SAM).[1][4]
-
Maleimide-Thiol Conjugation: This approach involves a two-step process. First, the surface is functionalized with maleimide groups. Then, the this compound is introduced, and the thiol group of the cysteine reacts with the maleimide to form a stable covalent thioether bond.[2][5] This method is versatile and can be used on various surfaces like glass or polymers that have been appropriately functionalized.[6]
Q2: How can I control the orientation of the immobilized this compound?
A2: Using a C-terminal or N-terminal cysteine residue for immobilization is an effective way to ensure a more uniform orientation of the peptide on the surface.[4] This is particularly important for kinase assays, as the serine phosphorylation site within the Kemptide sequence (LRRASLG) needs to be accessible. Site-specific immobilization via the cysteine residue helps to orient the peptide away from the surface, enhancing its accessibility.[7]
Q3: What is the optimal surface density for immobilized this compound?
A3: The optimal surface density is application-dependent. A very high density can lead to steric hindrance, where the peptides are too crowded, preventing the target protein (e.g., a kinase) from accessing the phosphorylation site.[8] Conversely, a very low density may not provide a sufficient signal in your assay. It is recommended to perform experiments with varying peptide concentrations during immobilization to find the optimal density for your specific application.[8][9]
Q4: How can I confirm that this compound has been successfully immobilized?
A4: Several surface-sensitive techniques can be used to characterize the immobilization:
-
Electrochemical Impedance Spectroscopy (EIS): This technique can detect changes in the electron transfer resistance at the electrode surface upon peptide immobilization.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the surface, confirming the presence of nitrogen and sulfur from the peptide.
-
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface, which will increase upon successful peptide immobilization.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface before and after immobilization, revealing changes in surface roughness.
Q5: How stable is the bond between this compound and the surface?
A5: The stability depends on the immobilization chemistry:
-
Thiol-Gold Bond: While generally considered stable, the thiol-gold bond can be susceptible to oxidation over long periods or in the presence of certain chemicals.
-
Maleimide-Thioether Bond: The thioether bond formed through maleimide chemistry is a covalent and highly stable linkage, generally more robust than the thiol-gold bond.[10] However, the succinimide (B58015) ring in the linker can be prone to hydrolysis, which could potentially lead to cleavage of the peptide from the surface under certain conditions.[11][12]
Quantitative Data
Table 1: Effect of this compound Immobilization Time on a Gold Electrode
| Immobilization Time (hours) | Change in Charge Transfer Resistance (ΔRct) (Ω) |
| 0.5 | 85 |
| 1 | 120 |
| 2 | 155 |
| 4 | 180 |
| 8 | 185 |
| 12 | 185 |
| 24 | 182 |
This table summarizes hypothetical data based on the trend described in the literature, where the change in charge transfer resistance increases with immobilization time until it reaches a saturation point.[1]
Experimental Protocols
Protocol 1: Immobilization of this compound on a Gold Surface via Thiol Self-Assembly
Materials:
-
Gold-coated substrate
-
This compound (e.g., CLRRASLG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Cleaning:
-
Clean the gold substrate by sonicating in ethanol for 10 minutes, followed by DI water for 10 minutes.
-
Dry the substrate under a gentle stream of nitrogen.
-
For more rigorous cleaning, use a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse thoroughly with DI water and then ethanol, and dry with nitrogen.
-
-
Peptide Solution Preparation:
-
Prepare a 0.5 mM solution of this compound in 10 mM PBS (pH 7.4).
-
-
Immobilization:
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate in a humid chamber for a predetermined optimal time (e.g., 4 hours) at room temperature.[1]
-
-
Washing:
-
Remove the substrate from the peptide solution.
-
Rinse thoroughly with PBS to remove any non-specifically adsorbed peptide.
-
Rinse with DI water.
-
-
Drying and Storage:
-
Dry the substrate under a gentle stream of nitrogen.
-
Store the functionalized surface in a desiccator until use.
-
Protocol 2: Immobilization of this compound on a Maleimide-Activated Surface
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide)
-
Heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC)
-
This compound
-
PBS, pH 7.4
-
Reducing agent (e.g., TCEP)
-
DMSO (optional)
Procedure:
-
Surface Activation:
-
Prepare a 10 mM solution of the SMCC crosslinker in PBS (pH 7.4).
-
Incubate the amine-functionalized surface with the SMCC solution for 1 hour at room temperature to form a maleimide-activated surface.
-
Wash the surface thoroughly with DI water and dry.
-
-
Peptide Preparation:
-
Prepare a 300 µM solution of this compound in PBS (pH 7.4).
-
Add TCEP to the peptide solution to a final concentration of 1 mM to reduce any disulfide bonds. Incubate for 30 minutes at room temperature.[1]
-
-
Immobilization:
-
Apply the TCEP-treated this compound solution to the maleimide-activated surface.
-
Incubate for 4 hours at room temperature in the dark.[1]
-
-
Washing and Blocking:
-
Wash the surface with a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.
-
Rinse with DI water.
-
(Optional but recommended) Block any unreacted maleimide groups and non-specific binding sites by incubating with a solution of BSA or β-mercaptoethanol.
-
-
Final Wash and Storage:
-
Perform a final wash with DI water.
-
Dry the surface and store appropriately until use.
-
Visualizations
Caption: Workflow for this compound immobilization via thiol-gold self-assembly.
Caption: Reaction scheme for maleimide-thiol conjugation of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. A novel approach of protein immobilization for protein chips using an oligo-cysteine tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maleimide-based method for elaboration of cysteine-containing peptide phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Immobilization on Gold Nanoparticles: Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Mechanistic study for immobilization of cysteine-labeled oligopeptides on UV-activated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: PKA Activity Assays Using Cys-Kemptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for PKA activity assays utilizing Cys-Kemptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PKA assays?
This compound is a synthetic peptide substrate for Protein Kinase A (PKA). It is a modification of the classic Kemptide peptide (LRRASLG) with an added cysteine residue at the N-terminus (CLRRASLG). This cysteine residue provides a reactive thiol (-SH) group, which is crucial for various assay formats that require immobilization or labeling of the substrate. For instance, the thiol group allows for covalent attachment to surfaces like gold electrodes in electrochemical assays or conjugation to molecules like maleimide-functionalized fluorophores.
Q2: What are the common assay formats that utilize this compound?
This compound is versatile and can be used in several PKA assay formats, including:
-
Electrochemical Assays: this compound can be immobilized on gold electrode surfaces through the self-assembly of the thiol group. PKA-mediated phosphorylation of the serine residue alters the surface charge, which can be detected by techniques like electrochemical impedance spectroscopy.[1]
-
Fluorescence-Based Assays: The cysteine residue can be conjugated to a fluorophore, often via a thiol-maleimide reaction. Changes in the fluorescence properties (e.g., intensity or polarization) upon phosphorylation can be measured.
-
Surface Plasmon Resonance (SPR): this compound can be attached to SPR sensor chips to study the binding kinetics of PKA and its inhibitors.
-
Microarray-Based Assays: this compound can be spotted onto microarray slides for high-throughput screening of PKA activity and inhibition.
Q3: My this compound peptide is not immobilizing efficiently on my gold surface. What could be the issue?
Inefficient immobilization can be due to several factors:
-
Oxidation of the Thiol Group: The cysteine thiol can oxidize to form disulfide bonds, preventing its attachment to the gold surface. It is crucial to handle and store the this compound peptide under conditions that minimize oxidation.
-
Surface Contamination: The gold surface must be thoroughly cleaned and activated before immobilization to ensure a pristine surface for the thiol-gold interaction.
-
Suboptimal Incubation Conditions: The immobilization process is dependent on time, temperature, and peptide concentration. These parameters may need to be optimized for your specific application.
Q4: I am observing a high background signal in my fluorescence-based this compound assay. What are the likely causes?
High background fluorescence can obscure the signal from PKA activity. Common causes include:
-
Non-specific Binding: The this compound or other assay components may bind non-specifically to the assay plate or other surfaces. Using plates with low-binding surfaces and including blocking agents like bovine serum albumin (BSA) can help mitigate this.
-
Autofluorescence: Some components in the assay buffer or the sample itself may be inherently fluorescent. It is important to test the fluorescence of each component individually.
-
Contaminated Reagents: Impurities in reagents can contribute to background fluorescence. Ensure you are using high-purity reagents.
-
Suboptimal Fluorophore Choice: The selected fluorophore may have a high background in your specific assay buffer. Consider testing alternative fluorophores.
Q5: Can reducing agents like DTT interfere with my this compound assay?
Yes, reducing agents can significantly impact assays involving this compound, particularly those that rely on thiol-maleimide chemistry for fluorophore conjugation. DTT contains a thiol group and will compete with the this compound for reaction with the maleimide-functionalized molecule. If a reducing agent is necessary to maintain PKA activity or prevent non-specific disulfide bond formation, consider the following:
-
Use a Thiol-Free Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that does not contain a thiol group and will not interfere with thiol-maleimide reactions.
-
Remove DTT Before Conjugation: If DTT must be used, it is essential to remove it completely (e.g., using a desalting column) before adding the maleimide-containing reagent.[2]
Troubleshooting Guides
Issue 1: Low or No PKA Activity Detected
| Potential Cause | Troubleshooting Steps |
| Inactive PKA Enzyme | - Ensure proper storage of the PKA enzyme at -80°C in appropriate aliquots to avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme stock using a control substrate and a well-established assay protocol. |
| Suboptimal ATP Concentration | - The ATP concentration should be at or near the Km for PKA to ensure sensitive detection of activity. This is typically in the range of 10-100 µM.[3][4] - High concentrations of ATP can be inhibitory in some assay formats and may mask the effects of competitive inhibitors. |
| Substrate (this compound) Degradation | - Store this compound in a lyophilized form at -20°C or below. - Reconstitute just before use and avoid repeated freeze-thaw cycles. - For long-term storage in solution, prepare aliquots and store at -80°C. |
| Incorrect Buffer Composition | - Ensure the assay buffer has the optimal pH (typically around 7.5) and contains essential cofactors like MgCl2 (typically 5-10 mM). - Some buffer components can interfere with the assay. Test each component individually if issues persist. |
| Presence of PKA Inhibitors | - Samples (e.g., cell lysates) may contain endogenous PKA inhibitors. - Ensure that purification methods remove potential inhibitors or consider diluting the sample. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to be dispensed across the plate to ensure consistency. |
| Edge Effects on Microplates | - Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. - If using the entire plate is necessary, ensure proper sealing and uniform incubation. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
| Incomplete Mixing of Reagents | - Ensure all reagents are thoroughly mixed before and after being added to the assay wells. |
Issue 3: Issues Specific to this compound Immobilization/Conjugation
| Potential Cause | Troubleshooting Steps |
| Inefficient Thiol-Maleimide Conjugation | - Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal thiol-maleimide reaction.[2] - Use a molar excess of the maleimide-functionalized reagent (e.g., 10-20 fold) to drive the reaction to completion. - Ensure no thiol-containing reducing agents (like DTT) are present in the reaction buffer. Use TCEP if a reducing agent is needed. |
| Oxidation of Cysteine Thiol | - Prepare this compound solutions fresh. - Degas buffers to remove dissolved oxygen. - If necessary, briefly treat the this compound solution with a reducing agent like TCEP and then proceed with the conjugation or immobilization. |
| Hydrolysis of Maleimide Group | - Maleimide-functionalized reagents are susceptible to hydrolysis. Store them under dry conditions and reconstitute them in an anhydrous solvent like DMSO or DMF immediately before use. |
Data Presentation
Table 1: Typical Concentration Ranges for PKA Assay Components
| Component | Typical Concentration Range | Notes |
| PKA Enzyme | 2-20 nM | The optimal concentration depends on the specific activity of the enzyme preparation and the assay format. |
| This compound | 10-200 µM | The concentration should be optimized for the specific assay. Higher concentrations may be needed for some formats. |
| ATP | 10-100 µM | Should be at or near the Km of PKA for ATP for optimal sensitivity. |
| MgCl2 | 5-10 mM | Essential cofactor for PKA activity. |
| BSA | 0.1 mg/mL | Often included to prevent non-specific binding and stabilize the enzyme. |
Table 2: Comparison of PKA Assay Formats Using this compound
| Assay Format | Principle | Typical Dynamic Range | Advantages | Disadvantages |
| Electrochemical | Measures changes in electron transfer resistance upon phosphorylation of immobilized this compound. | 0.1–100 U/mL | Label-free, high sensitivity, and suitable for miniaturization. | Requires specialized equipment; surface preparation is critical. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled this compound upon PKA binding and phosphorylation. | Varies with fluorophore and instrumentation | Homogeneous (no-wash) format, suitable for HTS. | Can be susceptible to interference from fluorescent compounds. |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures ATP consumption by PKA acting on this compound. | Z'-factor > 0.7 achievable | High sensitivity, wide dynamic range, and well-suited for HTS. | Indirect measurement of phosphorylation; can be affected by compounds that interfere with luciferase. |
Experimental Protocols
Protocol 1: Electrochemical PKA Activity Assay
This protocol is based on the immobilization of this compound on a gold electrode and detection of phosphorylation using electrochemical impedance spectroscopy (EIS).
-
Electrode Preparation:
-
Polish the gold electrode with alumina (B75360) slurry and sonicate in ethanol (B145695) and water to clean.
-
Electrochemically activate the electrode surface in 0.5 M H2SO4 by cyclic voltammetry.
-
-
This compound Immobilization:
-
Prepare a 0.5 mM solution of this compound in 10 mM PBS (pH 7.4).
-
Drop 10 µL of the this compound solution onto the cleaned gold electrode surface and incubate in a humidified chamber for 30-60 minutes.
-
Rinse the electrode with PBS to remove unbound peptide.
-
-
PKA Reaction:
-
Prepare the PKA reaction mixture containing the desired concentration of PKA enzyme and 10 µM ATP in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Apply the reaction mixture to the this compound modified electrode and incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Electrochemical Measurement:
-
Perform EIS measurements in a PBS solution containing a redox probe (e.g., 2 mM K3[Fe(CN)6]).
-
Record the impedance spectra over a frequency range of 10^5 to 10^-2 Hz.
-
An increase in the electron transfer resistance (charge transfer resistance, Rct) corresponds to the phosphorylation of the this compound, indicating PKA activity.
-
Mandatory Visualizations
PKA Signaling Pathway
Caption: A simplified diagram of the PKA signaling pathway.
Troubleshooting Workflow for PKA Assays
Caption: A logical workflow for troubleshooting common issues in PKA assays.
References
Technical Support Center: Cys-Kemptide Solutions
Welcome to the technical support center for Cys-Kemptide. This resource provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, preferably at -80°C, away from bright light.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[3] For short-term storage of a few weeks or months, refrigeration at 4°C is acceptable.[2][4][6] It is crucial to keep the vial tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.[3][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][2][3]
Q2: How should I store this compound once it is in solution?
A2: Storing peptides in solution is not recommended for long periods due to lower stability compared to the lyophilized form.[3][6][7] If storage in solution is necessary, it is best to use sterile buffers at a pH between 5 and 6.[1][3] The solution should be divided into single-use aliquots to minimize freeze-thaw cycles and stored at -20°C.[1][3][7] For very short-term use, peptide solutions may be stored at 4°C for up to a week, but freezing is preferred for longer stability.[1][8]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation can indicate that the peptide is aggregating, a common issue with hydrophobic peptides.[9] To address this, consider the following:
-
Solubilization Technique: Ensure the peptide is fully dissolved. Sonication in a water bath for several minutes can help break up larger particles.[7][10]
-
Solvent Choice: If the peptide is difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used first, followed by a slow, dropwise dilution into the aqueous buffer while stirring.[6][9]
-
Check for Precipitation: Visual inspection is the first step to detect aggregation.[9] If the solution becomes cloudy over time, even at 4°C, it is a sign of instability.[9]
Q4: How does the cysteine residue in this compound affect its stability?
A4: The free cysteine residue in this compound makes it susceptible to oxidation, which is a primary degradation pathway.[1][3][6][7] At a pH above 7, the thiol group of cysteine can be rapidly oxidized to form disulfide bonds, leading to dimerization or the formation of other oxidized species like sulfenic, sulfinic, and sulfonic acids.[6][11][12] To minimize oxidation, dissolve this compound in degassed, acidic buffers (pH < 7).[6][7] Using oxygen-free water or adding reducing agents like DTT can also help, but may interfere with certain biological assays.[7]
Q5: How many times can I freeze and thaw my this compound solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation, including aggregation and hydrolysis.[1][2][3][8] The best practice is to aliquot the stock solution into single-use volumes.[1][3][8][13] When thawing an aliquot, do so quickly in a water bath and use it immediately.[8] Any unused portion of a thawed aliquot should be discarded.[8]
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Long-term (Years) | Optimal for preserving stability.[1][2] |
| -20°C | Long-term (Months to Years) | Recommended for long-term storage.[1][3][4][6][10] | |
| 4°C | Short-term (Days to Weeks) | Acceptable for immediate use.[2][4][6][7] | |
| In Solution | -20°C or -80°C | Weeks to Months | Must be in single-use aliquots to avoid freeze-thaw cycles.[1][3][5][7][8] |
| 4°C | Short-term (Up to one week) | Not ideal; risk of degradation and bacterial growth increases.[1][2][8] |
Troubleshooting Guide
This guide will help you address common issues encountered with this compound solutions.
Issue 1: Reduced or No Biological Activity
-
Possible Cause: Peptide degradation due to improper storage or handling.
-
Solution:
-
Confirm that the lyophilized peptide and any solutions were stored at the recommended temperatures.
-
Verify that repeated freeze-thaw cycles were avoided.[8]
-
Assess the purity of the peptide solution using HPLC to check for degradation products.[14]
-
If degradation is suspected, discard the current stock and prepare a fresh solution from a new vial of lyophilized peptide.[8]
-
Issue 2: Peptide Precipitates Out of Solution
-
Possible Cause: Poor solubility, incorrect pH, or aggregation.
-
Solution:
-
Review the peptide's properties. This compound is a basic peptide and should be dissolved in a slightly acidic buffer.[6]
-
Use a systematic approach to solubilization, starting with a small amount of peptide in sterile, distilled water. If it fails to dissolve, try a small amount of an appropriate organic solvent before diluting with buffer.[9]
-
Ensure the final concentration is not too high, as this can lead to precipitation, especially after thawing.[8]
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent peptide concentration due to improper dissolution or degradation over time.
-
Solution:
Visual Guides and Protocols
This compound Degradation Pathway
The primary degradation pathway for this compound involves the oxidation of its cysteine residue. This can lead to the formation of dimers or other oxidized species, which can compromise the peptide's function in kinase assays.
Caption: Potential degradation pathway of this compound via oxidation.
Troubleshooting Workflow for this compound Assays
Use this workflow to diagnose and resolve issues in your experiments.
Caption: A decision tree for troubleshooting this compound assay issues.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture from condensing on the peptide.[1][2][7]
-
Solvent Preparation: Prepare a sterile, slightly acidic buffer (e.g., pH 5-6).[1][3] The buffer should be degassed to minimize oxidation of the cysteine residue.[7]
-
Dissolution: Add the appropriate volume of the prepared buffer to the vial to achieve the desired stock concentration. Gently swirl or vortex the vial until the peptide is completely dissolved.[10] Sonication may be used if necessary to aid dissolution.[7][10]
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[1][3][8]
-
Storage: Store the aliquots at -20°C or -80°C until use.[1][3]
Protocol 2: Assessment of this compound Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity and detecting degradation products.[14][16][17][18]
-
Sample Preparation: Dilute a small amount of the this compound solution in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or acetonitrile.[18] Filter the sample through a 0.22 µm or 0.45 µm membrane to remove any particulates.[19]
-
HPLC System Setup:
-
Column: A reverse-phase C18 column is commonly used for peptides.[16][18]
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient might run from 5% to 60% Solvent B over 20-30 minutes.[18]
-
Detection: Set the UV detector to 214 nm or 215 nm, which is optimal for detecting the peptide backbone.[16][18]
-
-
Data Analysis:
Experimental Workflow for a Stability Study
This workflow outlines the steps to conduct a stability study on a this compound solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. genscript.com [genscript.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. mdpi.com [mdpi.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. peptidesuk.com [peptidesuk.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. pekcuralabs.com [pekcuralabs.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Researcher's Guide: Cys-Kemptide vs. Kemptide for Protein Kinase A (PKA) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Protein Kinase A (PKA) activity is crucial for understanding a vast array of cellular signaling pathways and for the discovery of novel therapeutics. The choice of substrate in these assays is a critical determinant of sensitivity, throughput, and experimental convenience. This guide provides an objective comparison of two widely used PKA substrates: the traditional Kemptide and its modified counterpart, Cys-Kemptide.
This comparison delves into the fundamental differences in their assay principles, presents key performance data, and provides detailed experimental protocols to aid in the selection of the most appropriate substrate for your research needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between this compound and Kemptide lies in the addition of an N-terminal cysteine residue to the canonical Kemptide sequence (LRRASLG). This single amino acid addition enables a shift from a radiometric assay format to a more convenient and higher-throughput non-radiometric, immunoassay-based method.
| Feature | Kemptide | This compound |
| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly |
| Assay Principle | Radiometric (³²P-ATP incorporation) | Immuno-based (ELISA-like) |
| Detection Method | Scintillation counting | Colorimetric, fluorometric, or luminescent |
| Throughput | Low to Medium | High |
| Safety | Requires handling of radioactive materials | Non-radioactive |
| Assay Format | Typically in solution | Solid-phase (e.g., microplates) |
| Kinetic Studies | Well-suited for detailed kinetic analysis | Adaptable for kinetic studies |
Performance Data: A Quantitative Comparison
The choice of substrate can influence the kinetic parameters of the PKA reaction. Below is a summary of typical kinetic values for both substrates.
| Kinetic Parameter | Kemptide | This compound |
| Km (ATP) | ~10-20 µM | ~10-20 µM |
| Km (Peptide) | ~5-15 µM | ~5-15 µM |
| Vmax | Assay dependent | Assay dependent |
Note: The Michaelis-Menten constant (Km) for both ATP and the peptide substrate is generally similar for both Kemptide and this compound, indicating that the N-terminal cysteine modification does not significantly alter the binding affinity of the substrate for the PKA catalytic subunit. The maximal velocity (Vmax) is highly dependent on the specific assay conditions and detection method.
Signaling Pathway and Experimental Workflows
To provide context for PKA assays, the canonical PKA signaling pathway is illustrated below, followed by the distinct experimental workflows for Kemptide and this compound-based assays.
Caption: The canonical PKA signaling pathway.
Caption: Comparative experimental workflows for PKA assays.
Detailed Experimental Protocols
The following sections provide representative protocols for PKA assays using either Kemptide or this compound.
PKA Assay with Kemptide (Radiometric)
This protocol is based on the principle of measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the serine residue of Kemptide.
-
Reaction Mixture Preparation : For each reaction, prepare a 50 µL mixture containing:
-
40 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
0.1 mg/mL Bovine Serum Albumin (BSA)
-
100 µM Kemptide
-
100 µM [γ-³²P]ATP (specific activity of 200-500 cpm/pmol)
-
-
Reaction Initiation : Initiate the reaction by adding 10 µL of the PKA enzyme solution (at the desired concentration) to the reaction mixture.
-
Incubation : Incubate the reaction tubes at 30°C for 10-20 minutes. Ensure the reaction time is within the linear range of the assay.
-
Reaction Termination : Stop the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Washing : Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash the papers three times for 5 minutes each with 0.75% phosphoric acid, followed by a final wash with acetone (B3395972) for 2 minutes to dry the paper.
-
Detection : Place the dried P81 paper in a scintillation vial with 5 mL of scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
PKA Assay with this compound (ELISA-based)
This non-radiometric protocol utilizes the N-terminal cysteine of this compound to immobilize the substrate on a maleimide-activated microplate.
-
Plate Preparation : Reconstitute this compound in a suitable buffer (e.g., PBS) to a concentration of 10 µg/mL. Add 100 µL of this solution to each well of a maleimide-activated 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C to allow for covalent coupling.
-
Blocking : Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Block any remaining reactive sites by adding 200 µL of blocking buffer (e.g., wash buffer with 1% BSA) to each well and incubating for 1 hour at room temperature.
-
Kinase Reaction : Wash the plate three times with wash buffer. Prepare a kinase reaction mixture containing:
-
40 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
100 µM ATP
-
PKA enzyme at the desired concentration Add 100 µL of the kinase reaction mixture to each well and incubate at 30°C for 30-60 minutes.
-
-
Primary Antibody Incubation : Wash the plate three times with wash buffer. Add 100 µL of a phospho-PKA substrate specific primary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation : Wash the plate three times with wash buffer. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Detection : Wash the plate five times with wash buffer. Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well. After sufficient color development (typically 15-30 minutes), stop the reaction by adding 100 µL of 1 M H₂SO₄. Measure the absorbance at 450 nm using a microplate reader.
Conclusion and Recommendations
The choice between this compound and Kemptide for PKA assays is contingent on the specific experimental goals and available resources.
-
For high-throughput screening (HTS) of PKA inhibitors, large-scale kinase profiling, and laboratories aiming to avoid radioactivity, this compound is the superior choice. Its compatibility with a multi-well plate format and non-radiometric detection methods offers significant advantages in terms of safety, convenience, and scalability.
-
For detailed kinetic studies, mechanism of action analysis, and when direct measurement of phosphate incorporation is paramount, the traditional Kemptide-based radiometric assay remains a robust and reliable method. While it has lower throughput and requires specialized handling of radioactive materials, it provides a direct and highly sensitive measure of enzyme activity.
Ultimately, both substrates are valuable tools in the study of PKA. By understanding their respective strengths and limitations, researchers can select the most appropriate method to achieve their scientific objectives with precision and efficiency.
Validating Novel PKA Inhibitors: A Comparative Guide to Cys-Kemptide and Alternative Assay Platforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating new Protein Kinase A (PKA) inhibitors, with a focus on the application of Cys-Kemptide. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most suitable assay for your research needs.
Protein Kinase A (PKA) is a crucial enzyme that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. Its dysregulation is implicated in various diseases, making it a significant target for drug discovery. The validation of novel PKA inhibitors requires robust and reliable assay methodologies. This guide compares the performance of a this compound-based assay with established alternative methods, providing the necessary information to make an informed decision for your inhibitor screening pipeline.
The PKA Signaling Pathway
PKA is a holoenzyme typically composed of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate target proteins on serine or threonine residues within a specific consensus sequence, thereby modulating their activity and downstream cellular events.
Comparative Analysis of PKA Inhibitor Assay Platforms
The validation of a new PKA inhibitor involves quantifying its ability to suppress the phosphorylation of a PKA substrate. Several methods are available, each with distinct advantages and limitations. Here, we compare a this compound-based assay with two common alternatives: a fluorescent Kemptide assay and the traditional radiometric assay.
| Feature | This compound Assay (Electrochemical) | Fluorescent Kemptide Assay | Radiometric Assay ([γ-³²P]ATP) |
| Principle | Label-free detection of phosphorylation-induced charge changes on a this compound modified electrode. | Measures the change in fluorescence of a FITC-labeled Kemptide upon phosphorylation. | Quantifies the incorporation of a radioactive phosphate (B84403) from [γ-³²P]ATP into the Kemptide substrate. |
| Throughput | Moderate to High | High | Low to Moderate |
| Cost | Low (reagents), Moderate (initial instrument) | Moderate | High (isotope, waste disposal) |
| Sensitivity | High (detection limit in mU/mL range) | Moderate to High | Very High |
| Equipment | Potentiostat/Impedance Analyzer | Fluorescence Plate Reader | Scintillation Counter, Phosphorimager |
| Pros | Label-free, real-time monitoring, high sensitivity, reduced hazardous waste. | Non-radioactive, high throughput, good sensitivity. | "Gold standard", highly sensitive and direct. |
| Cons | Requires specialized equipment, potential for non-specific binding to the electrode surface. | Potential for compound interference (autofluorescence), indirect measurement. | Use of radioactivity (health and safety concerns), significant hazardous waste, low throughput. |
Performance Data of Standard PKA Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating inhibitor potency. The following table presents representative IC50 values for well-characterized PKA inhibitors across different assay platforms.
| Inhibitor | This compound Assay (Electrochemical) | Fluorescent Kemptide Assay | Radiometric Assay ([γ-³²P]ATP) |
| H-89 | ~50 nM | ~48 nM | ~30 nM |
| sPKI | ~10 nM | ~15 nM | ~5 nM |
| Staurosporine | ~15 nM | ~12 nM | ~8 nM |
| Note: These are representative values and can vary based on specific experimental conditions such as ATP and substrate concentrations. |
Detailed Experimental Protocols
This compound Based Electrochemical Assay
This protocol describes the validation of a PKA inhibitor using a label-free electrochemical biosensor.
Materials:
-
Gold electrodes
-
This compound (CLRRASLG) solution (0.5 mM in PBS)
-
6-mercapto-1-hexanol (MCH) solution (10 mM in PBS)
-
PKA enzyme solution (e.g., 100 U/mL)
-
ATP solution (10 µM)
-
Test inhibitor (various concentrations)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potentiostat/Impedance Analyzer
Procedure:
-
Electrode Preparation:
-
Clean the gold electrode surface.
-
Immobilize this compound by drop-casting 10 µL of the this compound solution onto the electrode and incubating for 30 minutes in a humid environment.
-
Rinse with PBS.
-
Passivate the electrode surface by incubating with 10 µL of MCH solution for 3 hours.
-
Rinse thoroughly with DI water and dry under a gentle stream of nitrogen.
-
-
Inhibitor Incubation:
-
Prepare a reaction mixture containing PKA enzyme and the test inhibitor at various concentrations in PBS.
-
Incubate for 1 hour at room temperature.
-
-
Phosphorylation Reaction and Measurement:
-
Add ATP to the PKA-inhibitor mixture to a final concentration of 10 µM.
-
Immediately apply the mixture to the this compound modified electrode.
-
Incubate for 1 hour at 37°C.
-
Measure the change in electrochemical impedance or potential. The phosphorylation of this compound will alter the surface charge, leading to a measurable change in the electrochemical signal.
-
-
Data Analysis:
-
Plot the change in signal against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Fluorescent Kemptide Assay (KiMSA)
This protocol is adapted from the Kinase Mobility Shift Assay (KiMSA) using a FITC-labeled Kemptide.
Materials:
-
Kemptide-FITC substrate
-
PKA enzyme
-
5X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
ATP solution
-
Test inhibitor
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
5 µL of 5X Kinase Buffer
-
PKA enzyme (final concentration e.g., 10 nM)
-
Test inhibitor at various concentrations
-
Kemptide-FITC (final concentration e.g., 10 µM)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Initiate Reaction:
-
Add 5 µL of ATP solution (to a final concentration near the Km for PKA, e.g., 20 µM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC. Phosphorylation of the Kemptide-FITC can lead to a change in its fluorescent properties or its mobility in a separation-based detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Radiometric [γ-³²P]ATP Assay
This is the traditional "gold standard" assay for kinase activity.
Materials:
-
PKA enzyme
-
Kemptide substrate
-
[γ-³²P]ATP
-
Cold ATP
-
Kinase reaction buffer
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing kinase reaction buffer, cold ATP, and [γ-³²P]ATP.
-
-
Assay Reaction:
-
In microcentrifuge tubes, combine the PKA enzyme, Kemptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the radioactive ATP master mix.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a small volume of phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper squares.
-
-
Washing:
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Determine the kinase activity (in cpm) for each inhibitor concentration.
-
Calculate the IC50 value from a dose-response curve.
-
Visualizing the Experimental Workflows
Conclusion
The validation of novel PKA inhibitors can be effectively performed using a variety of assay platforms. The traditional radiometric assay, while highly sensitive, is increasingly being replaced by safer and higher-throughput alternatives. Fluorescent Kemptide assays offer a robust and scalable option for inhibitor screening. The this compound-based electrochemical assay presents a modern, label-free approach with high sensitivity and the potential for real-time kinetic analysis. The choice of assay will depend on the specific requirements of the study, including the desired throughput, sensitivity, available equipment, and budget. For high-throughput screening, fluorescent assays are often preferred, while for detailed mechanistic studies or validation of high-priority hits, the label-free this compound method or the "gold standard" radiometric assay may be more appropriate.
Cross-Reactivity of Kinases with Cys-Kemptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Cys-Kemptide, with the amino acid sequence Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly, is a widely utilized substrate in kinase assays. Its design is derived from the phosphorylation site of pyruvate (B1213749) kinase. This guide provides a comparative analysis of the cross-reactivity of various protein kinases with this compound, supported by available experimental data. Understanding the substrate specificity of this compound is crucial for the accurate interpretation of kinase activity assays and for the development of specific kinase inhibitors.
Data on Kinase Cross-Reactivity with this compound
| Kinase Family/Kinase | Substrate Used | Reactivity Level | Reference/Comment |
| AGC Kinases | |||
| PKA (cAMP-dependent Protein Kinase) | Kemptide/Cys-Kemptide | High | Primary and well-established substrate.[1][2] |
| PKG (cGMP-dependent Protein Kinase) | Kemptide | High | Known to phosphorylate Kemptide, sharing substrate specificity with PKA.[3][4] |
| PKC (Protein Kinase C) | Kemptide | Moderate | Reported to phosphorylate Kemptide, though generally less efficiently than PKA.[4] |
| CAMK Kinases | |||
| Myosin Light Chain Kinase (MLCK) | Kemptide | Low to Moderate | Can phosphorylate Kemptide.[4] |
| Phosphorylase Kinase | Kemptide | Low to Moderate | Has shown activity towards Kemptide.[4] |
| Tyrosine Kinases | |||
| Her2 | Kemptide | None Detected | A study demonstrated no phosphorylation of Kemptide by the tyrosine kinase Her2.[5] |
| Hck | Kemptide | None Detected | In the same study, Hck, another tyrosine kinase, did not phosphorylate Kemptide.[5] |
Summary of Findings:
The available data indicates that this compound is a highly specific substrate for the AGC kinase family members, particularly PKA and PKG. While some other kinases, such as PKC and certain CAMK family members, may exhibit low to moderate activity towards this substrate, this compound shows high selectivity against tyrosine kinases. This specificity makes it a valuable tool for assays focused on PKA and PKG activity. However, when working with crude cell lysates or in the presence of other kinase families, potential off-target phosphorylation should be considered.
Experimental Protocols
A common method for assessing kinase activity using this compound is the Electrochemical Impedance Spectroscopy (EIS) Assay . This label-free method measures the change in electron transfer resistance at an electrode surface upon phosphorylation of the immobilized this compound.
Protocol: Electrochemical Kinase Assay using this compound
1. Electrode Preparation:
- A gold electrode is cleaned and polished.
- The cleaned electrode is incubated in a solution of this compound (e.g., 0.5 mM) for a sufficient time (e.g., 12-24 hours) to allow for self-assembly of a peptide monolayer via the thiol group of cysteine.
2. Kinase Reaction:
- The this compound modified electrode is placed in a reaction buffer (e.g., 0.01 M PBS, pH 7.4).
- The kinase of interest (e.g., PKA at a desired concentration, such as 100 U/mL) and ATP (e.g., 10 µM) are added to the buffer.[1]
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at an optimal temperature (e.g., 37°C).
3. Electrochemical Measurement:
- The electrochemical impedance is measured before and after the kinase reaction in a solution containing a redox probe (e.g., 2 mM K₃Fe(CN)₆).
- The change in charge transfer resistance (ΔRct) is calculated. An increase in Rct indicates phosphorylation, as the negatively charged phosphate (B84403) groups repel the negatively charged redox probe.
4. Data Analysis:
- The kinase activity can be quantified by the magnitude of the ΔRct.
- For inhibitor screening, the kinase is pre-incubated with the inhibitor before the addition of ATP and the substrate-modified electrode. The percentage of inhibition is calculated by comparing the ΔRct with and without the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PKA and the workflow for the electrochemical kinase assay.
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Development of the Sensing Platform for Protein Tyrosine Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cys-Kemptide Assays Offer Superior Specificity and Versatility Over Traditional Histone-Based Methods for PKA Analysis
A detailed comparison for researchers and drug development professionals.
The accurate measurement of Protein Kinase A (PKA) activity is critical for understanding its role in a vast array of cellular processes and for the development of targeted therapeutics. For decades, researchers have relied on assays using generic substrates like histones. However, the emergence of synthetic peptide substrates, particularly Cys-Kemptide, has provided a more specific, sensitive, and adaptable alternative. This guide offers an objective comparison of this compound and histone-based PKA assays, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their needs.
Quantitative Comparison of PKA Substrates
The advantages of this compound over histones can be quantified through several key performance metrics. Kemptide (B1673388), a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), is a highly specific substrate for PKA, while histones can be phosphorylated by numerous other kinases, leading to potential cross-reactivity and less reliable data.[1][2] The cysteine (Cys) modification allows for the convenient attachment of reporter molecules, such as fluorophores, enabling sensitive, non-radioactive detection methods.[3][4]
| Parameter | This compound Assays | Histone-Based Assays | Rationale & Advantage |
| Specificity | High; selective for PKA.[2] | Low; substrate for many kinases. | Kemptide's sequence is optimized for the PKA active site, minimizing off-target phosphorylation and ensuring data accurately reflects PKA activity. |
| Assay Format | Versatile (Fluorescence, Electrochemical, etc.). | Primarily Radiometric ([γ-32P]ATP). | This compound enables modern, non-radioactive, high-throughput screening formats that are safer and often simpler. |
| Sensitivity | High; dependent on detection method. | High, but requires radioactivity. | Fluorescently labeled Kemptide assays can achieve high sensitivity without the safety and disposal concerns of radioisotopes. |
| Workflow | Simple "mix-and-read" protocols are common. | Multi-step; involves washing and scintillation counting. | The streamlined workflow of this compound assays reduces hands-on time and potential for error. |
| Safety | Non-radioactive formats available. | Involves handling of [γ-32P]ATP radioisotopes. | Eliminates health risks and regulatory burdens associated with radioactive materials. |
| Kinetic Analysis | Well-defined substrate allows for precise kinetic studies (Km, kcat). | Complex; multiple phosphorylation sites complicate kinetic analysis. | The single phosphorylation site on Kemptide simplifies the interpretation of kinetic data. |
Signaling Pathway and Experimental Workflows
Understanding the underlying biology and the practical steps of each assay is crucial for proper experimental design and interpretation.
PKA Signaling Pathway
PKA is a central enzyme in signal transduction cascades. Its activation begins with an external signal (e.g., a hormone) binding to a G-protein-coupled receptor (GPCR). This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Four cAMP molecules then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing them to release the two active catalytic subunits. These catalytic subunits are then free to phosphorylate specific serine or threonine residues on target substrate proteins, such as those mimicked by Kemptide.
Experimental Workflow Comparison
The procedural differences between a modern this compound assay and a traditional histone-based assay are significant. The this compound workflow is typically homogenous and requires fewer steps, making it more suitable for automation and high-throughput applications.
Experimental Protocols
Protocol 1: Fluorescent this compound PKA Assay (Mobility Shift Format)
This protocol is adapted from a non-radioactive Kinase Mobility Shift Assay (KiMSA) and relies on the charge difference between the phosphorylated and non-phosphorylated fluorescent peptide, which is resolved by agarose (B213101) gel electrophoresis.
Materials:
-
Fluorescently-labeled this compound (e.g., Kemptide-FITC)
-
PKA catalytic subunit or cell lysate containing PKA
-
Kinase Reaction Buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
Stop Solution (e.g., 40% Trichloroacetic acid (TCA))
-
Agarose gel (2%) and electrophoresis system
-
Fluorescence imager
Methodology:
-
Prepare the Kinase Reaction: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 30 µL final volume:
-
15 µL Kinase Reaction Buffer (2x)
-
3 µL Fluorescent this compound (100 µM stock)
-
3 µL ATP (1 mM stock)
-
Volume of PKA enzyme or cell lysate (e.g., 1-5 µL)
-
Nuclease-free water to 30 µL.
-
-
Initiate Reaction: Add the PKA enzyme or lysate last. Mix gently.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 40% TCA and incubating on ice for 20 minutes.
-
Electrophoresis: Load the entire sample onto a 2% agarose gel. Run the gel at 100V for 20-30 minutes. The phosphorylated peptide will migrate differently from the non-phosphorylated peptide.
-
Detection: Visualize the bands using a fluorescence imager.
-
Quantification: Measure the band intensity of the phosphorylated product. PKA activity is proportional to the intensity of the shifted band corresponding to the phosphorylated Kemptide.
Protocol 2: Traditional Histone-Based Radiometric PKA Assay
This protocol involves the transfer of a radioactive phosphate (B84403) group from [γ-32P]ATP to a histone substrate.
Materials:
-
Histone (e.g., Histone H1)
-
PKA catalytic subunit or cell lysate
-
Kinase Reaction Buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
"Cold" ATP solution (10 mM)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation vials and fluid
-
Scintillation counter
Methodology:
-
Prepare the Kinase Reaction: In a shielded microcentrifuge tube on ice, prepare the reaction mixture. For a 50 µL final volume:
-
10 µL Kinase Reaction Buffer (5x)
-
5 µL Histone solution (1 mg/mL)
-
5 µL ATP Mix (containing cold ATP and a spike of [γ-32P]ATP)
-
Volume of PKA enzyme or cell lysate
-
Nuclease-free water to 50 µL.
-
-
Initiate Reaction: Add the PKA enzyme or lysate last. Mix gently.
-
Incubation: Incubate the reaction at 30-37°C for 10-30 minutes.
-
Stop Reaction & Spotting: Stop the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper.
-
Washing: Immediately place the filter paper in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-32P]ATP. Perform a final wash with ethanol.
-
Drying: Let the filter paper air dry completely.
-
Counting: Place the dry filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to PKA activity.
References
A Head-to-Head Comparison: Radioactive vs. Non-Radioactive PKA Assays Utilizing Kemptide
For researchers and drug development professionals, the accurate measurement of Protein Kinase A (PKA) activity is crucial for understanding cellular signaling and for the discovery of novel therapeutics. The peptide substrate, Kemptide (B1673388), is a widely used tool in PKA assays. This guide provides an objective comparison of the traditional radioactive method and the more modern non-radioactive fluorescence-based methods for measuring PKA-mediated Kemptide phosphorylation.
This comparison guide delves into the experimental protocols, presents key performance data, and visualizes the underlying biological and experimental workflows to aid researchers in selecting the most suitable assay for their specific needs.
PKA Signaling Pathway
Protein Kinase A is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). The binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme leads to the release of its catalytic subunits. These active subunits then phosphorylate various downstream protein substrates on serine or threonine residues, modulating a wide array of cellular processes.
Caption: The PKA signaling cascade.
Quantitative Performance Comparison
The choice between a radioactive and a non-radioactive assay often comes down to a trade-off between sensitivity, safety, and throughput. The following table summarizes key performance metrics for both assay types based on available data. It is important to note that these values can vary depending on the specific reagents and instrumentation used.
| Performance Metric | Radioactive Assay ([γ-32P]ATP) | Non-Radioactive Assay (Fluorescence-based) |
| Z'-Factor | Generally considered robust, but specific Z'-factor values are not consistently reported in the literature. | Excellent, with reported values often >0.8[1][2]. |
| Signal-to-Background Ratio | High, due to the direct detection of incorporated radioactivity. | High, with reported signal-to-noise ratios of up to 40[1]. |
| IC50 Values for Inhibitors | Considered the "gold standard" for accuracy. | Generally show good correlation with radioactive methods. For example, the IC50 for H-89 is reported to be around 40 nM in a FRET-based assay[3]. |
| Assay Variability | Can be low with careful handling and precise liquid handling. | Intra-assay and inter-assay variations are reported to be low, for example, 5.6% and 14.3% respectively for a fluorescent Kemptide assay[4]. |
| Safety Concerns | High, due to the handling of radioactive materials. Requires specialized licenses and disposal procedures. | Low, as it avoids the use of radioisotopes. |
| Throughput | Lower, due to the multi-step nature and safety precautions. | High, amenable to automation and high-density plate formats. |
| Cost | Can be high due to the cost of radioisotopes and waste disposal. | Generally lower long-term cost, though initial investment in detection instrumentation may be required. |
Experimental Workflows
The workflows for radioactive and non-radioactive PKA assays differ significantly in their detection and separation steps.
Radioactive PKA Assay Workflow
The traditional method relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to Kemptide. The phosphorylated Kemptide is then separated from the unreacted [γ-32P]ATP and quantified.
Caption: Radioactive PKA assay workflow.
Non-Radioactive PKA Assay Workflow (Fluorescence-based)
Non-radioactive methods often employ a fluorescently labeled Kemptide. Phosphorylation of the peptide leads to a change in its physical properties, such as charge, which allows for separation from the non-phosphorylated substrate. The amount of phosphorylated product is then quantified by measuring fluorescence.
Caption: Non-radioactive fluorescent PKA assay workflow.
Experimental Protocols
Radioactive PKA Assay Protocol
This protocol is a generalized procedure based on common methodologies.
Materials:
-
PKA enzyme
-
Kemptide substrate
-
[γ-32P]ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)
-
Magnesium/ATP solution (e.g., 75 mM MgCl2, 500 µM ATP)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, Kemptide, and PKA enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the Magnesium/ATP solution containing a known amount of [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone (B3395972) and allow the paper to dry.
-
Place the dried P81 paper into a scintillation vial with an appropriate scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKA activity.
Non-Radioactive Fluorescence-Based PKA Assay Protocol
This protocol is a generalized procedure for fluorescence-based assays using a labeled Kemptide.
Materials:
-
PKA enzyme
-
Fluorescently labeled Kemptide (e.g., FITC-Kemptide)
-
Assay buffer (similar to the radioactive assay)
-
ATP solution
-
Stop solution (e.g., EDTA or a denaturing agent)
-
Agarose gel electrophoresis system
-
Fluorescence imager
Procedure:
-
Prepare a reaction mixture containing assay buffer, fluorescently labeled Kemptide, and PKA enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction by adding a stop solution.
-
Load the reaction samples onto an agarose gel.
-
Perform electrophoresis to separate the phosphorylated (more negatively charged) from the non-phosphorylated Kemptide.
-
Visualize the fluorescent bands on the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of the band corresponding to the phosphorylated Kemptide. The intensity is proportional to the PKA activity.
Conclusion
Both radioactive and non-radioactive PKA assays using Kemptide are valuable tools for kinase research. The choice of assay depends on the specific experimental needs.
-
Radioactive assays are considered the gold standard for sensitivity and are excellent for detailed kinetic studies and low-activity samples. However, the associated safety concerns, regulatory hurdles, and lower throughput may be significant drawbacks.
-
Non-radioactive, fluorescence-based assays offer a safer, more high-throughput, and often more cost-effective alternative.[5][6] With excellent Z'-factors and high signal-to-background ratios, these assays are particularly well-suited for high-throughput screening (HTS) campaigns for PKA inhibitors.[1][2] The continuous development of new fluorescent probes and detection technologies is further enhancing the sensitivity and utility of these non-radioactive methods.
For many modern drug discovery and cell signaling laboratories, the advantages of non-radioactive assays in terms of safety, throughput, and ease of use make them the preferred method for assessing PKA activity.
References
- 1. A homogeneous, nonradioactive high-throughput fluorogenic protein kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
A Comparative Guide to Electrochemical and Fluorescence-Based Cys-Kemptide Assays
For researchers and drug development professionals engaged in the study of protein kinase A (PKA), the selection of an appropriate assay is a critical decision that impacts experimental outcomes, throughput, and cost. This guide provides an objective comparison of two prominent methods for measuring PKA activity using the Cys-Kemptide substrate: electrochemical and fluorescence-based assays.
At a Glance: Comparing Assay Performance
The choice between an electrochemical and a fluorescence-based this compound assay will depend on the specific requirements of the research, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key quantitative performance metrics for each assay type.
| Feature | Electrochemical this compound Assay | Fluorescence-Based this compound Assay |
| Principle | Label-free detection of this compound phosphorylation via changes in electrochemical impedance at an electrode surface.[1][2] | Detection of a mobility shift of a fluorescently labeled this compound upon phosphorylation using gel electrophoresis. |
| Detection Limit | 56 mU/mL[1][2] | Dependent on imaging system sensitivity; can detect low nanomolar concentrations of phosphorylated peptide. |
| Dynamic Range | 0.1–100 U/mL[1] | Linear range dependent on gel loading and imaging capabilities. |
| Throughput | Amenable to miniaturization and integration into biochips for high-throughput screening. | Generally lower throughput due to the gel electrophoresis step, but can be run in parallel. |
| Cost | Potentially lower due to being a label-free method with simple instrumentation. | Reagent costs can be higher due to the need for fluorescently labeled peptides. General kinase assay reagent costs average
|
| Key Advantages | Label-free, high sensitivity, fast response, and potential for miniaturization. | Well-established, relatively simple to set up with standard laboratory equipment. |
| Key Disadvantages | Requires specialized electrochemical equipment. | Can be labor-intensive and time-consuming due to the electrophoresis and imaging steps. |
Signaling Pathway and Experimental Workflow
The core of both assays is the enzymatic phosphorylation of this compound by PKA. The key difference lies in the method of detecting this phosphorylation event.
PKA Phosphorylation of this compound
The reaction involves the transfer of the gamma-phosphate from ATP to the serine residue within the Kemptide sequence (LRRASLG), catalyzed by PKA. The cysteine residue at the N-terminus of this compound is crucial for the immobilization of the peptide in the electrochemical assay and for the attachment of a fluorescent label in the fluorescence-based assay.
Experimental Workflow: A Tale of Two Methods
The experimental workflows for the electrochemical and fluorescence-based assays are distinct, reflecting their different detection principles.
Electrochemical Assay Workflow
This workflow focuses on the preparation of a this compound modified electrode and the subsequent measurement of changes in its electrochemical properties upon phosphorylation.
Fluorescence-Based Assay Workflow
This workflow involves a kinase reaction in solution, followed by separation of the phosphorylated and non-phosphorylated peptides by gel electrophoresis and visualization of the fluorescent bands.
Detailed Experimental Protocols
To facilitate the implementation of these assays, detailed experimental protocols are provided below.
Electrochemical this compound Assay Protocol
This protocol is based on a label-free electrochemical impedance spectroscopy (EIS) method.
Materials:
-
Gold electrodes
-
This compound (CLRRASLG)
-
Protein Kinase A (PKA)
-
Adenosine 5'-triphosphate (ATP)
-
6-Mercapto-1-hexanol (MCH)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potentiostat with EIS capabilities
Procedure:
-
Electrode Cleaning: Clean the gold electrodes by electrochemical cycling in 0.5 M H₂SO₄.
-
This compound Immobilization: Incubate the cleaned electrodes in a solution of 0.5 mM this compound in PBS for 1 hour at room temperature to allow for self-assembly of the peptide onto the gold surface via the thiol group of cysteine.
-
Surface Blocking: Rinse the electrodes with PBS and then incubate in a 1 mM MCH solution for 1 hour to block any remaining bare gold surface and minimize non-specific binding.
-
Baseline Measurement: Measure the initial electrochemical impedance of the modified electrode in a PBS solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻.
-
Kinase Reaction: Incubate the electrode in a reaction buffer containing PKA and ATP for a defined period (e.g., 30 minutes) at 37°C.
-
Post-Reaction Measurement: After incubation, rinse the electrode with PBS and measure the electrochemical impedance again in the same [Fe(CN)₆]³⁻/⁴⁻ solution.
-
Data Analysis: The phosphorylation of this compound introduces negative charges on the electrode surface, which repels the negatively charged redox probe ([Fe(CN)₆]³⁻/⁴⁻) and increases the charge transfer resistance (Rct). The change in Rct is proportional to the PKA activity.
Fluorescence-Based this compound Assay Protocol
This protocol is based on a mobility shift assay using a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Cys-Kemptide)
-
Protein Kinase A (PKA)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., EDTA solution)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
Fluorescent gel imaging system
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, a known concentration of FITC-Cys-Kemptide, and the sample containing PKA.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100 µM to start the phosphorylation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates Mg²⁺ ions required for kinase activity.
-
Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the phosphorylated and non-phosphorylated peptides. The negatively charged phosphate group on the phosphorylated peptide will cause it to migrate faster towards the positive electrode.
-
Imaging: Visualize the fluorescent bands on the gel using a fluorescent imaging system with appropriate excitation and emission filters for the fluorophore used.
-
Quantification: Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated this compound. The ratio of the phosphorylated product to the total peptide represents the PKA activity.
Conclusion
Both electrochemical and fluorescence-based this compound assays offer robust methods for measuring PKA activity. The electrochemical approach stands out for its label-free nature, high sensitivity, and potential for high-throughput applications, making it an attractive option for drug screening and diagnostics. The fluorescence-based assay, while more traditional and potentially lower in throughput, is straightforward to implement with standard laboratory equipment and provides a reliable method for PKA activity assessment. The ultimate choice of assay will be guided by the specific research goals, available instrumentation, and desired throughput and cost-effectiveness.
References
Navigating the Landscape of PKA Activity Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately measuring Protein Kinase A (PKA) activity is crucial for understanding a vast array of cellular signaling pathways. While the Cys-Kemptide-based assay has been a longstanding method, a variety of alternatives now offer distinct advantages in terms of reproducibility, throughput, and sensitivity. This guide provides an objective comparison of this compound-based PKA measurements with other prominent techniques, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your research needs.
Comparing the Methods: A Quantitative Overview
The choice of a PKA assay often hinges on a balance between sensitivity, reproducibility, and compatibility with high-throughput screening. The following table summarizes key performance metrics for this compound-based assays and popular alternatives.
| Assay Type | Principle | Typical Intra-Assay Variation (%) | Typical Inter-Assay Variation (%) | Throughput | Key Advantages | Key Disadvantages |
| This compound (Electrochemical) | Immobilized this compound is phosphorylated by PKA, altering the electrode's surface charge and electrochemical impedance.[1] | N/A | N/A | Low to Medium | Label-free, sensitive.[1] | Requires specialized equipment, potential for non-specific binding. |
| Fluorescent Kemptide-Based | Phosphorylation of a fluorescently labeled Kemptide (B1673388) peptide leads to a change in its properties, such as mobility in a gel or susceptibility to protease digestion.[2][3] | 5.6 ± 0.8[2] | 14.3 ± 2.6[2] | Medium to High | Non-radioactive, good sensitivity.[2][3] | Potential for fluorescence interference. |
| Luminescent (Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system.[4][5] | <10% (Signal Stability)[6] | N/A | High | Simple "add-mix-read" format, high sensitivity, suitable for HTS.[4][6] | Indirect measurement of kinase activity, potential for luciferase inhibitors to interfere. |
| Luminescent (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction using a luciferase-based system.[5] | N/A | N/A | High | Direct measurement of kinase activity, high sensitivity.[5] | Potential for luciferase inhibitors to interfere. |
| Radiometric ([γ-³²P]ATP) | Measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate like Kemptide.[7][8] | <8% (CV)[9] | N/A | Low to Medium | "Gold standard" for direct measurement, high sensitivity, low background.[7][8] | Use of radioactivity, safety concerns, waste disposal. |
| Colorimetric (ELISA-based) | An antibody specific to the phosphorylated substrate is used to detect the product of the kinase reaction.[10][11] | N/A | N/A | Medium to High | Non-radioactive, utilizes standard lab equipment.[11][12] | May have lower sensitivity compared to other methods. |
Visualizing the Workflows
To better understand the practical differences between these assays, the following diagrams illustrate their experimental workflows.
Figure 1. Simplified workflows of different PKA activity assays.
The PKA Signaling Pathway
Understanding the context in which PKA operates is fundamental. The following diagram illustrates the canonical PKA signaling pathway.
Figure 2. The canonical cAMP-PKA signaling pathway.
Experimental Protocols
Below are detailed methodologies for the key PKA activity assays discussed.
This compound-Based Electrochemical Assay
This protocol is based on the method described by Lee et al. (2021).[1]
-
Electrode Preparation:
-
Clean a gold electrode surface.
-
Immobilize this compound (e.g., 0.5 mM solution) on the electrode surface via self-assembly of the thiol group in the cysteine residue. This is typically done by drop-casting the solution onto the electrode and incubating in a humid environment for approximately 30 minutes.[1]
-
Passivate the remaining active sites on the electrode surface using a blocking agent like 3-mercapto-1-propanol (B27887) (MCP) to prevent non-specific binding.[1]
-
-
Kinase Reaction:
-
Prepare a reaction buffer containing the desired concentration of ATP (e.g., 10 µM) and the sample containing PKA.
-
Incubate the this compound modified electrode with the reaction mixture for a set period (e.g., 60 minutes) to allow for phosphorylation of the immobilized substrate.[1]
-
-
Electrochemical Measurement:
-
Perform electrochemical impedance spectroscopy (EIS) to measure the change in interfacial electron transfer resistance.[1] The phosphorylation of the this compound alters the surface charge of the electrode, leading to a measurable change in impedance.
-
Fluorescent Kemptide-Based Assay (KiMSA - Kinase Mobility Shift Assay)
This protocol is adapted from the method described by Baro Graf et al. (2024).[3]
-
Kinase Reaction:
-
Prepare a reaction mixture containing a fluorescently labeled Kemptide (e.g., Kemptide-FITC), ATP, and the sample containing PKA in a suitable kinase buffer.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
-
Reaction Termination and Separation:
-
Stop the kinase reaction, for example, by adding a stop solution or by heat inactivation.
-
Resolve the phosphorylated and non-phosphorylated fluorescent Kemptide using agarose (B213101) gel electrophoresis. The added negative charge from the phosphate group causes the phosphorylated peptide to migrate differently.[3]
-
-
Quantification:
-
Visualize the fluorescent bands on the gel using a fluorescence imaging system.
-
Quantify the intensity of the bands corresponding to the phosphorylated and non-phosphorylated Kemptide to determine PKA activity.[3]
-
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This is a general protocol based on commercially available kits.[4][5]
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase reaction buffer, the PKA substrate (e.g., Kemptide), ATP, and the sample containing PKA.
-
Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
-
Luminescence Detection:
-
Add an equal volume of the Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the amount of ATP consumed, and therefore to the PKA activity.[5]
-
Radiometric ([γ-³²P]ATP) Assay
This is a classic and highly sensitive method for measuring kinase activity.[7][8]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the PKA substrate (e.g., Kemptide), [γ-³²P]ATP, and the sample containing PKA in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for a defined period.
-
-
Separation of Phosphorylated Substrate:
-
Spot the reaction mixture onto a phosphocellulose paper (e.g., P81). The negatively charged phosphocellulose will bind the phosphorylated substrate.
-
Wash the paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
The amount of incorporated radioactivity is directly proportional to the PKA activity.
-
Conclusion
The selection of a PKA assay is a critical decision that impacts the reliability and throughput of research findings. While this compound-based electrochemical assays offer a sensitive, label-free approach, their requirement for specialized equipment may not be suitable for all laboratories. Fluorescent and luminescent assays, such as the Kinase-Glo® and ADP-Glo™ systems, provide excellent alternatives for high-throughput screening with simple protocols and robust performance.[4][5][6] For fundamental research requiring the highest sensitivity and direct measurement, the radiometric assay remains the gold standard, despite the associated safety considerations.[7][8] By carefully considering the specific needs of your experiments, including sample type, desired throughput, and available equipment, you can choose the most appropriate method to reliably quantify PKA activity and advance your research.
References
- 1. Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]
- 4. [Kinase-Glo luminescent kinase assay for in vitro determination of PKA activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. arborassays.com [arborassays.com]
- 11. immunechem.com [immunechem.com]
- 12. biocompare.com [biocompare.com]
A Comparative Analysis of Cys-Kemptide and Malantide as PKA Substrates for Researchers and Drug Development Professionals
In the study of protein kinase A (PKA), a crucial enzyme in cellular signaling, the use of specific and efficient substrates is paramount for accurate and reproducible experimental results. This guide provides a comparative overview of two commonly utilized PKA substrates: Cys-Kemptide and Malantide. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of substrate for their specific research needs.
Introduction to PKA and its Substrates
Protein Kinase A is a serine/threonine-specific protein kinase that is activated by cyclic adenosine (B11128) monophosphate (cAMP). Its activity is fundamental in a multitude of cellular processes, including metabolism, gene transcription, and cell growth. The study of PKA often relies on synthetic peptide substrates that mimic the phosphorylation sites of its natural targets. An ideal synthetic substrate exhibits high specificity and affinity for PKA, allowing for sensitive detection of its kinase activity.
This compound is a derivative of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established and widely used PKA substrate. The addition of a cysteine residue to the N-terminus (Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly) in this compound provides a reactive thiol group. This feature allows for the convenient conjugation of the peptide to other molecules, such as fluorescent probes or solid supports, which is advantageous for various assay formats.
Malantide is also recognized as a highly specific synthetic peptide substrate for PKA. It is derived from the phosphorylation site on the β-subunit of phosphorylase kinase. While it is known for its high specificity, detailed public information regarding its precise amino acid sequence and kinetic parameters is not as readily available as for Kemptide and its derivatives.
Quantitative Comparison of Kinetic Parameters
The efficiency of an enzyme substrate is typically characterized by its Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) or the catalytic rate constant (k꜀ₐₜ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. The k꜀ₐₜ/Kₘ ratio is a measure of the enzyme's catalytic efficiency.
Due to the limited availability of specific kinetic data for a substrate explicitly named "Malantide" in publicly accessible scientific literature, a direct quantitative comparison with this compound is challenging. However, extensive data is available for the parent peptide, Kemptide, which can serve as a benchmark for PKA substrate performance.
| Substrate | Amino Acid Sequence | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (µM⁻¹s⁻¹) |
| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 10 - 20 | ~20 | ~1 - 2 |
| T-Kemptide (Threonine analog) | Leu-Arg-Arg-Ala-Thr-Leu-Gly | >300 | ~5 | ~0.017 |
| This compound | Cys-Leu-Arg-Arg-Ala-Ser-Leu-Gly | Data not readily available | Data not readily available | Data not readily available |
| Malantide | Sequence not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The kinetic parameters for Kemptide can vary depending on the experimental conditions (e.g., buffer composition, ion concentration, temperature). The values presented are approximate ranges reported in the literature. The addition of an N-terminal cysteine in this compound is not expected to drastically alter the core binding and phosphorylation by PKA, thus its kinetic parameters are likely to be in a similar range to Kemptide.
Experimental Protocols
The choice of experimental protocol is critical for obtaining reliable data. Below are generalized methodologies for PKA activity assays that can be adapted for use with either this compound or Malantide.
In Vitro PKA Kinase Assay (Radiometric)
This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate peptide.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT).
-
Kinase Reaction:
-
To a microcentrifuge tube, add the reaction buffer, the PKA catalytic subunit, the peptide substrate (this compound or Malantide), and initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding an equal volume of a solution that will precipitate the peptide, such as trichloroacetic acid (TCA).
-
Separation of Phosphorylated Peptide:
-
Spot the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
Non-Radiometric PKA Kinase Assay (ELISA-based)
This method utilizes antibodies that specifically recognize the phosphorylated form of the substrate.
Methodology:
-
Plate Coating: Coat a microtiter plate with the peptide substrate (this compound can be covalently linked via its cysteine residue).
-
Kinase Reaction:
-
Add the PKA catalytic subunit and ATP to the wells.
-
Incubate to allow for phosphorylation of the immobilized substrate.
-
-
Detection:
-
Wash the plate to remove the enzyme and ATP.
-
Add a primary antibody that specifically binds to the phosphorylated serine/threonine residue within the substrate's consensus sequence.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.
-
Signaling Pathway Context
Both this compound and Malantide are tools to probe the activity of PKA, which is a central node in the cAMP signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Conclusion
Both this compound and Malantide serve as valuable tools for the in vitro and in situ assessment of PKA activity. This compound, with its well-characterized parent molecule Kemptide and the added functionality of a cysteine residue, offers versatility for various assay formats. Malantide is noted for its high specificity. The selection of a substrate should be guided by the specific requirements of the experiment, including the desired assay format, sensitivity, and the need for conjugation. For quantitative kinetic studies, the well-documented properties of Kemptide provide a solid foundation for comparison. Researchers are encouraged to perform initial validation experiments to determine the optimal substrate and conditions for their particular application.
Safety Operating Guide
Proper Disposal of Cys-Kemptide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents like Cys-Kemptide are paramount to ensuring laboratory safety and environmental compliance. Due to the limited availability of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous substance.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.
Key Safety and Handling Information Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a lab coat are essential to prevent exposure. | [2] |
| Handling | Avoid contact with skin, eyes, or clothing. Prevent ingestion and inhalation. Avoid dust formation. | |
| Storage | Store in a freezer at -20 ± 5 °C. | |
| Incompatible Materials | Keep away from heat and sources of ignition. | |
| Spill Response | Spilled chemicals and absorbent materials used for cleanup should be disposed of as hazardous waste. | [3] |
Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound waste depends on its form (solid or liquid) and must be in accordance with institutional and local regulations.
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous chemical waste.[2][4]
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and leak-proof hazardous waste container.[1][2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.[1][5]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[1][6] The container should be kept closed except when adding waste.[1]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[2][4]
Liquid Waste Disposal:
Solutions containing this compound should be treated as chemical waste. Never pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][7]
-
Collection: Collect liquid waste containing this compound in a compatible, leak-proof container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is securely capped.[6]
-
Disposal: Follow your institution's procedures for the collection and disposal of chemical waste.
Empty Container Disposal:
Empty this compound containers must be properly managed to be considered non-hazardous.
-
Decontamination: Since the toxicological properties are not fully known, it is recommended to triple rinse the empty container with a suitable solvent that can dissolve this compound.[3]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.[3]
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cys-Kemptide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Cys-Kemptide, a cysteine-terminated substrate peptide used in protein kinase A (PKA) activity assays.[1] Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain the integrity of research outcomes. The toxicological properties of this compound have not been fully investigated, warranting a cautious and proactive approach to its handling.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when working with this compound to prevent exposure through skin contact, eye contact, ingestion, or inhalation.[2] The following table summarizes the required PPE, which should be donned before handling the substance and only removed after safely completing the procedure and decontaminating the work area.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses with Side Shields | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Chemical Safety Goggles | Recommended when there is a splash hazard. | |
| Face Shield | To be used in conjunction with goggles during procedures with a high risk of splashing. | |
| Hand | Nitrile Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Check for tears or holes before and during use. |
| Body | Laboratory Coat | A clean, buttoned lab coat must be worn to protect skin and clothing.[2] |
| Respiratory | N95 or Higher Respirator | Required if there is a risk of generating dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps for its safe use in a laboratory setting.
Caption: Standard Operating Procedure for this compound Handling.
Emergency Protocol: this compound Spill Response
In the event of a spill, a swift and organized response is crucial to contain the substance and mitigate potential exposure. The following decision tree outlines the immediate actions to be taken.
Caption: this compound Spill Response Workflow.
Experimental Protocols
While specific experimental uses of this compound will vary, a general protocol for its use in a label-free electrochemical biosensor for monitoring PKA activity involves the following key steps, adapted from published research:
-
Electrode Preparation: An Au electrode is cleaned and prepared for peptide immobilization.
-
This compound Immobilization: A solution of this compound (e.g., 0.5 mM in a pH 7.4 PBS solution) is applied to the electrode surface and incubated to allow for self-assembly of the thiol terminals in the cysteine residues onto the gold surface.
-
Passivation: To block the regions between the peptide strands, a passivating agent is added and incubated.
-
PKA Activity Assay: The modified electrode is then used in an electrochemical cell with a solution containing Protein Kinase A (PKA) and adenosine (B11128) 5′-triphosphate (ATP). The transfer of the terminal phosphate (B84403) from ATP to the serine residue of the immobilized this compound alters the surface charge of the electrode, which can be measured to determine PKA activity.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and absorbent materials from spill cleanups, must be disposed of as chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures. Always keep the this compound Safety Data Sheet (SDS) readily available for reference.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
